Hydroxyzine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;/h1-9,21,25H,10-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVAUIEEPSJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047530 | |
| Record name | Hydroxyzine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2192-20-3, 1244-76-4, 14729-22-7 | |
| Record name | Hydroxyzine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2192-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyzine monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyzine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyzine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYZINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA67JF5Q4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Hydroxyzine Hydrochloride
Primary Mechanism as a Histamine (B1213489) H1 Receptor Inverse Agonist
The principal mechanism of action for hydroxyzine (B1673990) is its function as a potent and selective inverse agonist at the histamine H1 receptor. wikipedia.orgemcrit.org Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor as an agonist but induces an opposite pharmacological response. Histamine binding to the H1 receptor stabilizes it in an active conformation, leading to downstream inflammatory and allergic responses. nih.gov Hydroxyzine binds to the H1 receptor and stabilizes it in an inactive conformation, thereby reducing its basal activity and potently counteracting histamine-mediated effects such as pruritus and vasodilation. nih.govguidetopharmacology.org
This high affinity for the H1 receptor is quantified by its low inhibition constant (Ki), which is approximately 2 nM. helsinki.fi Positron Emission Tomography (PET) studies have visualized this interaction in the human brain, demonstrating that a single 25 mg dose can result in approximately 54% occupancy of H1 receptors, a level associated with sedative effects. nih.gov Another PET study found that a 30 mg dose led to a brain H1 receptor occupancy of 67.6%. e-lactancia.org
Modulation of Serotonin (B10506) Receptor Subtypes (e.g., 5-HT2A)
In addition to its potent antihistaminic activity, hydroxyzine also interacts with serotonin receptors. It functions as a weak antagonist at the serotonin 5-HT2A receptor subtype, with a binding affinity (Ki) of approximately 50 nM. helsinki.fi This interaction is considered a significant contributor to its anxiolytic properties. e-lactancia.org The blockade of 5-HT2A receptors is a mechanism shared with some atypical antipsychotic medications. It is hypothesized that this anti-serotonergic effect is a key differentiator from other first-generation antihistamines that lack comparable efficacy in treating anxiety. e-lactancia.org
Interactions with Dopamine (B1211576) Receptor Subtypes (e.g., D2)
Hydroxyzine exhibits weak antagonistic activity at dopamine D2 receptors. wikipedia.orge-lactancia.org Its affinity for this receptor is considerably lower than for the H1 receptor, with a reported Ki value of 378 nM. helsinki.fi This interaction is not a primary contributor to its main therapeutic effects but is a component of its broad pharmacological profile. The dopamine D2 receptor is a primary target for most antipsychotic drugs.
Engagement with Alpha-1 Adrenergic Receptors
Hydroxyzine also demonstrates antagonistic activity at alpha-1 adrenergic receptors. wikipedia.orge-lactancia.org Research using rat cerebral cortex membranes has shown a Ki value of approximately 300 nM for this interaction. This alpha-adrenergic blockade is a recognized feature of its pharmacology, although it is weaker than its H1 receptor activity.
Affinity and Activity at Muscarinic Acetylcholine (B1216132) Receptors
A defining characteristic of hydroxyzine compared to many other first-generation antihistamines is its significantly lower affinity for muscarinic acetylcholine receptors. wikipedia.orge-lactancia.org This translates to a reduced risk of anticholinergic side effects (e.g., dry mouth, urinary retention, blurred vision). Studies have reported a wide but consistently low affinity, with Ki values ranging from 3,800 nM to over 10,000 nM. This weak interaction distinguishes it from agents like diphenhydramine (B27), which have a much stronger affinity for muscarinic receptors.
Receptor Binding Profile of Hydroxyzine Hydrochloride
| Receptor | Activity | Affinity (Ki, nM) |
| Histamine H1 | Inverse Agonist | ~2 |
| Serotonin 5-HT2A | Antagonist | ~50 |
| Alpha-1 Adrenergic | Antagonist | ~300 |
| Dopamine D2 | Antagonist | ~378 |
| Muscarinic Acetylcholine | Antagonist | ~3,800 - 10,000+ |
This table provides an overview of the binding affinities of this compound for various receptors. A lower Ki value indicates a higher binding affinity.
Comparison of Receptor Binding Profiles with Other Antihistamines
The clinical profile of an antihistamine is largely determined by its relative affinities for various receptors. Hydroxyzine occupies a unique position among first-generation antihistamines due to its receptor-binding profile.
Compared to diphenhydramine , another first-generation antihistamine, hydroxyzine has a similar high affinity for the H1 receptor but a dramatically lower affinity for muscarinic acetylcholine receptors. helsinki.fi For example, the pA2 value, a measure of antagonist potency, for hydroxyzine at muscarinic receptors is 4.8, whereas for diphenhydramine it is 6.2, indicating diphenhydramine is a much more potent muscarinic antagonist. This difference accounts for hydroxyzine's lower burden of anticholinergic side effects.
When compared with its own active metabolite, the second-generation antihistamine cetirizine (B192768) , a key difference is brain penetration and receptor selectivity. Hydroxyzine readily crosses the blood-brain barrier, leading to significant central H1 receptor occupancy and sedative effects. e-lactancia.org Cetirizine is a substrate for the P-glycoprotein efflux pump, which limits its brain penetration, resulting in a non-sedating profile. nih.gov Furthermore, cetirizine shows high selectivity for the H1 receptor with virtually no affinity for muscarinic receptors.
The rank order of selectivity for histamine H1 receptors over muscarinic receptors among several antihistamines has been estimated as: cetirizine ≈ fexofenadine (B15129) > loratadine (B1675096) > desloratadine (B1670295) ≥ hydroxyzine ≥ diphenhydramine. This highlights the relatively lower muscarinic activity of second-generation agents compared to first-generation drugs like hydroxyzine and diphenhydramine.
Comparison of Antihistamine Receptor Affinities
| Compound (Class) | H1 Receptor Affinity (Ki, nM) | Muscarinic Receptor Affinity (Ki, nM) |
| Hydroxyzine (First-gen) | ~2 | ~3,800 |
| Diphenhydramine (First-gen) | ~10 | ~20-310 |
| Cetirizine (Second-gen) | ~3-6 | >10,000 (negligible) |
| Loratadine (Second-gen) | ~231 | >10,000 (negligible) |
| Fexofenadine (Second-gen) | ~32-218 | >10,000 (negligible) |
This table presents a comparative view of the binding affinities for H1 and muscarinic receptors for hydroxyzine and other common antihistamines. Note that Ki values can vary between studies based on experimental conditions.
Cellular and Systems Level Pharmacodynamics of Hydroxyzine Hydrochloride
Central Nervous System Modulation and Subcortical Activity Suppression
Hydroxyzine (B1673990) hydrochloride's effects on the central nervous system (CNS) are integral to its anxiolytic and sedative properties. Unlike cortical depressants, hydroxyzine's primary action is believed to be the suppression of activity in key regions of the subcortical area of the CNS. droracle.aipediatriconcall.comdroracle.aifda.gov This modulation of subcortical structures contributes to its calming effects without significantly impairing cortical function. droracle.aifda.gov The drug readily crosses the blood-brain barrier, achieving significant occupancy of histamine (B1213489) H1 receptors in the brain. wikipedia.org A positron emission tomography (PET) study demonstrated that a single 30 mg dose resulted in 67.6% occupancy of brain H1 receptors, a level associated with sedation and cognitive effects. wikipedia.org
Anxiolytic Mechanisms Beyond Histaminergic Pathways
While H1 receptor blockade contributes to its sedative and anxiolytic effects, the anxiolytic properties of hydroxyzine are not solely dependent on this mechanism. droracle.aipatsnap.comjwatch.org Evidence suggests that its interaction with other neurotransmitter systems, particularly the serotonergic system, plays a crucial role. droracle.aiwikipedia.orgpatsnap.compatsnap.com Hydroxyzine acts as an antagonist at serotonin (B10506) 5-HT2A receptors. wikipedia.orgpatsnap.comsmartcarebhcs.org This action is thought to contribute significantly to its anxiety-reducing effects, a property not typically observed in antihistamines lacking this serotonergic activity. wikipedia.orgjwatch.org Furthermore, some research indicates a potential interaction with the GABAergic system and a minor effect on dopamine (B1211576) and norepinephrine, which may further contribute to its anxiolytic and muscle-relaxant properties. patsnap.comsmartcarebhcs.org Unlike benzodiazepines, hydroxyzine does not directly act on GABA receptors, which is a key differentiator in its mechanism and results in a lack of habit-forming potential. droracle.ai
Sedative Effects and Associated Neural Substrates
The sedative properties of hydroxyzine are a prominent aspect of its pharmacodynamic profile and are primarily attributed to its potent inverse agonism at histamine H1 receptors in the CNS. wikipedia.orgpatsnap.comdrugbank.com By blocking these receptors, hydroxyzine reduces the alerting effects of histamine, leading to drowsiness and a decrease in sleep onset latency. wikipedia.org The sedative effects are directly correlated with the degree of H1 receptor occupancy in the brain. wikipedia.org Studies have shown that brain H1 receptor occupancy exceeding 50% is linked to a high prevalence of somnolence. wikipedia.org The sedative action of hydroxyzine typically begins within 15 to 30 minutes after oral administration and can last for 4 to 6 hours. medcentral.comdrugs.com While sedation is often considered a side effect, it can be therapeutically beneficial for patients with anxiety-related insomnia. wikipedia.orgpatsnap.com
Antiemetic Properties and Contributing Neurological Pathways
Hydroxyzine hydrochloride possesses antiemetic properties that are beneficial in managing nausea and vomiting from various causes, including motion sickness and chemotherapy. patsnap.comdrugs.comresearchgate.net The precise mechanism is not fully elucidated but is thought to involve its central anticholinergic and CNS depressant activities. medcentral.com A key site of action is believed to be the chemoreceptor trigger zone (CTZ) in the brainstem's area postrema. patsnap.comresearchgate.netaccrac.comnih.gov By inhibiting activity in the CTZ, hydroxyzine can suppress the induction of vomiting. patsnap.com Its anticholinergic properties may also contribute by reducing the influence of the parasympathetic nervous system on gut motility and secretions. patsnap.com
Bronchodilatory Activity and Respiratory System Effects
Experimental and clinical studies have demonstrated that this compound exhibits bronchodilator activity. pediatriconcall.compatsnap.commedcentral.comdrugs.comkarger.comkarger.com In asthmatic individuals, it has been shown to increase specific airway conductance by over 50%, with the effect lasting for at least four hours. karger.comkarger.com The exact mechanism of this bronchodilatory effect is not fully understood, but it is hypothesized that its anticholinergic action may block vagal bronchoconstrictor impulses, potentially through a central action. karger.com However, it's important to note that some studies have reported a slight but significant respiratory depressant effect, particularly with intramuscular administration, and it may induce wheezing in some individuals. nih.govmhmedical.compulmonarychronicles.com
Immunomodulatory Actions:
Effects on Macrophage Cellular Function
Recent research has begun to explore the immunomodulatory effects of this compound, particularly its impact on macrophage function. Macrophages are key cells in the immune system involved in inflammation. dergipark.org.tr Studies have shown that hydroxyzine can influence macrophage activity, although the findings appear complex. One study found that this compound led to a significant decrease in the levels of phosphorylated (active) p38 mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) proteins in macrophage cells. dergipark.org.trresearchgate.net These pathways are crucial for inflammatory functions. dergipark.org.tr The study concluded that hydroxyzine had different effects depending on the state of the macrophages: it triggered a mild inflammatory response in non-activated macrophages but exerted anti-inflammatory effects on already activated macrophages. dergipark.org.tr Another investigation reported that hydroxyzine did not affect the levels of several key cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and others, in non-activated macrophage cells, suggesting it may not have a significant immunostimulatory effect in a resting state. dergipark.org.tr Further research has also indicated that hydroxyzine can inhibit the JAK2/STAT3 signaling pathway, which is involved in M2 macrophage polarization and can induce apoptosis in certain cancer cells. researchgate.net
Table of Receptor and Pathway Interactions of this compound
| Receptor/Pathway | Effect of Hydroxyzine | Associated Pharmacological Action |
| Histamine H1 Receptor | Potent Inverse Agonist | Sedation, Anxiolysis, Antihistaminic |
| Serotonin 5-HT2A Receptor | Antagonist | Anxiolysis |
| Dopamine D2 Receptor | Weak Antagonist | Minor contribution to CNS effects |
| α1-Adrenergic Receptor | Weak Antagonist | Minor contribution to CNS effects |
| Muscarinic Acetylcholine (B1216132) Receptors | Antagonist | Anticholinergic effects, Antiemesis |
| p38 MAPK Pathway | Decreased phosphorylation | Immunomodulation (Anti-inflammatory in activated macrophages) |
| PI3K Pathway | Decreased phosphorylation | Immunomodulation (Anti-inflammatory in activated macrophages) |
| JAK2/STAT3 Pathway | Inhibition of phosphorylation | Potential anti-inflammatory and pro-apoptotic effects |
Influence on Intracellular Signaling Pathways (e.g., p38 MAPK, PI3K)
The interaction of this compound with intracellular signaling pathways is a subject of ongoing research, with studies revealing complex, context-dependent effects. The compound's influence appears to vary based on the cell type and its activation state.
A key area of investigation has been its effect on the p38 mitogen-activated protein kinase (p38 MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cellular responses like inflammation and cell survival. dergipark.org.trdergipark.org.trresearchgate.net A study utilizing mammalian macrophage cells found that this compound's intracellular mechanisms of action were partially mediated through the p38 MAPK and PI3K pathways. dergipark.org.trdergipark.org.tr In macrophages that were already activated, the application of hydroxyzine resulted in a significant decrease in the levels of p38 MAPK and PI3K proteins, indicating an anti-inflammatory effect. dergipark.org.trdergipark.org.trresearchgate.net Conversely, in non-activated macrophages, the same study observed that this compound could trigger a mild inflammatory response, suggesting its effects are highly dependent on the existing cellular environment. dergipark.org.trdergipark.org.tr
Research in other cell types, such as triple-negative breast cancer cells, has shown different effects on these pathways. In this context, hydroxyzine was found to induce the phosphorylation of JNK and p38 MAPK. nih.gov This research also highlighted the compound's ability to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is known to be involved in cell proliferation and survival. nih.govresearchgate.net The modulation of these diverse signaling pathways, including PI3K/Akt, JAK2/STAT3, and MAPK/ERK, is critical in determining cancer cell survival. nih.govresearchgate.net
| Signaling Pathway | Cell Type | Observed Effect of this compound | Reference |
|---|---|---|---|
| p38 MAPK & PI3K | Activated Macrophages | Significant decrease in protein levels (Anti-inflammatory effect) | dergipark.org.tr, dergipark.org.tr, researchgate.net |
| p38 MAPK & PI3K | Non-activated Macrophages | Mild induction of inflammatory response | dergipark.org.tr, dergipark.org.tr |
| p38 MAPK & JNK | Triple-Negative Breast Cancer Cells | Induced phosphorylation | nih.gov |
| JAK2/STAT3 | Triple-Negative Breast Cancer Cells | Down-regulation of phosphorylation (Suppression of signaling) | nih.gov |
Impact on Cytokine Expression and Inflammatory Responses
This compound demonstrates a multifaceted impact on cytokine expression and inflammatory responses, which is not solely dependent on its H1-receptor antagonism. One proposed mechanism involves its significant binding affinity to Sigma-1 receptors (S1Rs). nih.gov This interaction has been shown to restrict the endonuclease activity of the endoplasmic reticulum stress sensor, inositol-requiring enzyme 1 (IRE1), which in turn can lead to reduced cytokine expression without inhibiting classical inflammatory pathways. nih.gov Furthermore, the lysosomotropic properties of hydroxyzine may play a role in mitigating cytokine release syndrome. nih.gov
However, direct studies on specific cytokine levels have yielded varied results. One investigation using J774.2 macrophage cell lines found that this compound did not affect the levels of several key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-12p40 (IL-12p40), and granulocyte-macrophage colony-stimulating factor (GM-CSF), after 24 hours of incubation. dergipark.org.tr This suggests that, at least in this model, the compound does not have a broad immunostimulatory effect on macrophages. dergipark.org.tr
Potential for Skeletal Muscle Relaxation and Antispasmodic Activity
Experimental and clinical evidence has demonstrated that this compound possesses primary skeletal muscle relaxation and antispasmodic properties. americanregent.commedicines.org.uknih.govnih.govnih.govnih.govmedex.com.bdhpra.ie This activity is distinct from its sedative effects and is not a result of cortical depression. americanregent.comnih.govnih.govnih.govnih.gov Instead, its mechanism of action is believed to be a suppression of activity in key regions of the subcortical area of the central nervous system. americanregent.comnih.govnih.govnih.govmedex.com.bd
The antispasmodic activity of hydroxyzine is thought to be mediated through its ability to interfere with the mechanisms of various spasmogenic agents. americanregent.comnih.govmedcentral.com It has been shown to counteract the effects of substances such as acetylcholine, histamine, and serotonin. americanregent.comnih.govmedcentral.comdrugs.com The muscle-relaxing properties are considered a secondary effect of its antihistamine action and its calming influence on the central nervous system, differing from traditional muscle relaxants that may act directly on muscle fibers. neurolaunch.com
| Pharmacodynamic Effect | Proposed Mechanism | Reference |
|---|---|---|
| Primary Skeletal Muscle Relaxation | Suppression of activity in subcortical regions of the CNS | americanregent.com, nih.gov, nih.gov, nih.gov, medex.com.bd |
| Antispasmodic Activity | Interference with spasmogenic agents (e.g., acetylcholine, histamine, serotonin) | medcentral.com, americanregent.com, drugs.com, nih.gov |
Effects on Gastric Secretion and Acidity
Pharmacological and clinical studies have consistently shown that this compound at therapeutic doses does not lead to an increase in gastric secretion or acidity. americanregent.comnih.govnih.govnih.govnih.govmedcentral.comnih.govnih.gove-lactancia.orgarpimed.amdroracle.ai In most instances, the compound exhibits mild antisecretory activity, which can be beneficial. americanregent.comnih.govnih.govnih.govnih.govmedcentral.comnih.govnih.gove-lactancia.orgarpimed.amdroracle.ai This effect is part of its broader pharmacological profile, which includes anticholinergic properties. drugs.compatsnap.com
Local and Systemic Effects on Histamine-Induced Pruritus, Wheal, and Flare Suppression
This compound is highly effective at suppressing the primary cutaneous manifestations of histamine release: pruritus (itching), wheal, and flare. consensus.appconsensus.app Its potent antipruritic effect has been confirmed in various contexts, including allergic conditions like urticaria and dermatitis. consensus.apphpra.ie
Numerous studies highlight its superior efficacy in managing histamine-induced itch.
A double-blind crossover study in normal subjects demonstrated that hydroxyzine produced a 750-fold increase in the histamine dose required to induce pruritus, a significantly greater effect than that of diphenhydramine (B27) (tenfold increase) or cyproheptadine (B85728) (fivefold increase). nih.gov
Another comparative study found hydroxyzine to be more effective in the suppression of histamine-induced itch than neuroleptic drugs such as thiothixene, chlorpromazine, and thioridazine (B1682328). nih.gov
The suppressive effect of hydroxyzine on the inflammatory wheal and flare response is both potent and remarkably prolonged. medcentral.comdrugs.come-lactancia.org Following intradermal skin tests with histamine or allergens, the reduction in wheal and flare can persist for up to four days. medicines.org.ukhpra.iemedcentral.comdrugs.comarpimed.amhpra.iedrugs.com This extended duration of action has been observed even when serum concentrations of the drug are low. hpra.iehpra.ie Studies in both children and elderly populations have confirmed this prolonged pharmacodynamic effect, where significant suppression of wheal and flare was observed for up to 144 hours (6 days) after a single dose. hpra.ienih.govnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Pruritus Suppression vs. Other Antihistamines | 750-fold increase in histamine threshold vs. 10-fold for diphenhydramine and 5-fold for cyproheptadine. | nih.gov |
| Pruritus Suppression vs. Neuroleptics | More effective than thiothixene, chlorpromazine, and thioridazine for histamine-induced itch. | nih.gov |
| Duration of Wheal and Flare Suppression | Persists for up to 4 days after intradermal skin tests. | medcentral.com, drugs.com, drugs.com, medicines.org.uk, hpra.ie, arpimed.am, hpra.ie |
| Suppression in Children (Atopic Dermatitis) | Significant pruritus suppression from 1 to 24 hours, with >85% suppression from 2 to 12 hours post-dose. | nih.gov |
| Suppression in the Elderly | Significant wheal and flare suppression from 1 to 144 hours after a single dose. | nih.gov |
Pharmacokinetics of Hydroxyzine Hydrochloride
Absorption Dynamics from the Gastrointestinal Tract
Following oral administration, hydroxyzine (B1673990) is rapidly absorbed from the gastrointestinal tract. drugbank.comwikipedia.org The time to reach maximum plasma concentration (Tmax) is approximately 2 hours in both adults and children. drugbank.comwikipedia.org While the onset of its sedative action is typically observed within 15 to 30 minutes after oral intake, the absolute bioavailability of hydroxyzine has not been definitively established because intravenous formulations are not used due to the risk of hemolysis. drugbank.commedcentral.com
Distribution Characteristics
Hydroxyzine exhibits extensive distribution throughout the body, a characteristic reflected in its large apparent volume of distribution. droracle.ai
Apparent Volume of Distribution Across Populations
The apparent volume of distribution (Vd) of hydroxyzine varies across different age groups, indicating changes in how the drug is distributed within the body over a person's lifespan. In adults, the mean Vd is reported to be 16.0 ± 3.0 L/kg. drugbank.com This value is higher in the elderly, with a reported Vd of 22.5 ± 6.3 L/kg, suggesting a more extensive distribution into tissues in this population. medscape.comnih.gov Conversely, children have a lower Vd compared to adults. drugbank.com
| Population | Apparent Volume of Distribution (L/kg) |
|---|---|
| Adults | 16.0 ± 3.0 |
| Elderly | 22.5 ± 6.3 |
Tissue Distribution and Concentration Patterns
Animal studies have demonstrated that hydroxyzine is widely distributed into most body tissues and fluids. nih.gov The highest concentrations are found in the liver, lungs, spleen, kidneys, and adipose tissue. nih.gov Notably, concentrations of hydroxyzine are higher in the skin than in the plasma, which is relevant to its use in treating pruritic conditions. drugbank.comwikipedia.org In postmortem cases, hydroxyzine concentrations were found to be significantly higher in the liver compared to peripheral blood, with liver to peripheral blood ratios averaging 13.8 ± 6.2. researchgate.netnih.gov
Permeability Across the Blood-Brain Barrier
As a first-generation antihistamine, hydroxyzine readily crosses the blood-brain barrier and exerts effects on the central nervous system. wikipedia.orgpsychdb.com This permeability is responsible for its sedative and anxiolytic properties. psychdb.com A positron emission tomography (PET) study revealed that a single 30 mg dose of hydroxyzine resulted in a brain H1 receptor occupancy of 67.6%. wikipedia.org In contrast, its active metabolite, cetirizine (B192768), is a second-generation antihistamine and does not cross the blood-brain barrier to a significant extent. guidetopharmacology.org
Placental Transfer and Fetal Exposure
Hydroxyzine is known to cross the placental barrier, which can lead to higher concentrations of the drug in the fetus compared to the mother. drugs.com Reports have indicated potential effects in neonates exposed to hydroxyzine during late pregnancy or labor and delivery, including central nervous system depression, clonic movements, extrapyramidal symptoms, hypotension, and urinary retention. drugs.com Animal studies have also suggested teratogenic effects at doses substantially higher than the human therapeutic range. drugs.comnih.gov
Biotransformation Pathways
Hydroxyzine undergoes extensive metabolism in the liver. drugbank.comnih.gov The primary biotransformation pathway involves the oxidation of the alcohol moiety of hydroxyzine to a carboxylic acid, resulting in the formation of its main and pharmacologically active metabolite, cetirizine. drugbank.comwikipedia.org This conversion accounts for approximately 45% of an orally administered dose of hydroxyzine. drugbank.comreddit.com
| Parent Compound | Primary Metabolizing Enzymes | Major Active Metabolite | Metabolic Reaction |
|---|---|---|---|
| Hydroxyzine | CYP3A4, CYP3A5 | Cetirizine | Oxidation |
Hepatic Metabolism and Enzyme Involvement (e.g., CYP3A4/5)
Hydroxyzine hydrochloride undergoes metabolism primarily in the liver. drugbank.com The metabolic process involves multiple pathways, with key roles played by specific enzymes. The transformation of hydroxyzine is carried out by alcohol dehydrogenase and cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. drugbank.comdrugsporphyria.nethep-druginteractions.org While hydroxyzine is a substrate for these CYP enzymes, it is not known to be a significant inhibitor or inducer of any major CYP enzymes in vivo. drugsporphyria.nethep-druginteractions.org Studies have noted that impaired liver function can affect the pharmacokinetics of hydroxyzine, leading to impaired elimination. droracle.ai
Formation and Pharmacological Properties of the Major Metabolite Cetirizine
The principal and most significant metabolic pathway for hydroxyzine is its oxidation into the active metabolite, cetirizine. drugbank.comwikipedia.org This conversion, which accounts for approximately 45% of an oral hydroxyzine dose, occurs through the oxidation of the alcohol group on the hydroxyzine molecule to a carboxylic acid, a reaction facilitated by alcohol dehydrogenase in the liver. drugbank.comwikipedia.org
Cetirizine itself is a potent second-generation antihistamine and is responsible for a substantial portion of the antihistaminic effects observed after hydroxyzine administration. nih.govnih.gov Unlike its parent compound, hydroxyzine, cetirizine is a peripherally selective antagonist of the histamine (B1213489) H1 receptor. wikipedia.org Its pharmacological properties differ significantly from the first-generation antihistamine from which it is derived.
Key pharmacological properties of cetirizine include:
High Selectivity for H1 Receptors : Cetirizine demonstrates a high affinity for peripheral histamine H1-receptors and has a markedly lower affinity for muscarinic, cholinergic, dopaminergic, or serotonergic receptors. wikipedia.orgnih.gov This selectivity contributes to its targeted antihistaminic action.
Limited Central Nervous System (CNS) Penetration : Due to its chemical structure and hydrophilicity, cetirizine has a limited ability to cross the blood-brain barrier. This results in minimal sedative effects compared to first-generation antihistamines like hydroxyzine. wikipedia.org
Anti-inflammatory Properties : Beyond blocking histamine receptors, cetirizine has been shown to inhibit the release of histamine and the chemotaxis of eosinophils during the later phase of an allergic response. nih.gov
The rapid and extensive conversion of hydroxyzine to cetirizine is a defining feature of its pharmacokinetics, with the area-under-the-curve for cetirizine being eight to ten times higher than that of hydroxyzine following administration. nih.govnih.gov
Elimination Profiles:
Half-Life Variability Across Age Groups
The elimination half-life of hydroxyzine, which is the time it takes for the concentration of the drug in the body to be reduced by half, shows significant variability across different age groups. wikipedia.org This variation is crucial for understanding the duration of the drug's effects and clearance from the body.
In healthy adults, the elimination half-life of hydroxyzine is reported to be between 14 and 25 hours, with an average of approximately 20 hours. drugbank.comwikipedia.org However, this duration is notably different in pediatric and geriatric populations. Children exhibit a much shorter elimination half-life, averaging around 7.1 hours, which indicates a faster clearance of the drug. drugbank.comwikipedia.orgnih.gov Conversely, the elderly experience a prolonged elimination half-life, with an average of about 29 hours. drugbank.comwikipedia.org This age-related difference is attributed to changes in metabolism and renal function.
| Age Group | Average Elimination Half-Life (Hours) |
|---|---|
| Children | 7.1 |
| Adults | 20.0 |
| Elderly | 29.3 |
Routes and Extent of Excretion of Parent Compound and Metabolites
The excretion of hydroxyzine and its metabolites occurs through multiple routes. The primary active metabolite, cetirizine, is predominantly eliminated via the kidneys. Approximately 70% of cetirizine is excreted unchanged in the urine. drugbank.com
Preclinical Research Methodologies and Findings on Hydroxyzine Hydrochloride
In Vitro Studies:
Receptor Binding and Functional Assays
Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor. wikipedia.orgdrugbank.com This inverse agonism at H1 receptors is the foundation for its antihistaminic effects. drugbank.com Unlike many other first-generation antihistamines, hydroxyzine (B1673990) demonstrates a lower affinity for muscarinic acetylcholine (B1216132) receptors, which suggests a reduced likelihood of anticholinergic side effects. wikipedia.org
Beyond its primary target, in vitro studies have explored other potential binding sites. For instance, research has suggested that hydroxyzine may bind to the Angiotensin-Converting Enzyme 2 (ACE2) receptor. researchgate.net One study found that hydroxyzine could inhibit the binding of the Spike protein's receptor-binding domain to ACE2 in a qualitative in vitro assay. researchgate.netresearchgate.net Off-target binding to the sigma-1 receptor has also been noted. researchgate.net
Cellular Models for Pharmacodynamic Investigations
Cellular models are instrumental in elucidating the pharmacodynamic effects of compounds at a cellular level. For hydroxyzine hydrochloride, studies have utilized mammalian macrophage cell lines to investigate its influence on immune responses.
In one study, the J774.2 macrophage cell line was exposed to various concentrations of this compound (1, 5, 10, and 20 µg/mL) for 24 hours, both with and without stimulation by lipopolysaccharide (LPS). dergipark.org.tr The researchers measured the levels of several pro-inflammatory cytokines. The results indicated that this compound did not affect the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-12 subunit beta (IL-12p40), or granulocyte-macrophage colony-stimulating factor (GM-CSF). dergipark.org.tr This suggests that, within this model, this compound does not possess immunostimulatory effects on macrophages. dergipark.org.tr
Cardiac Safety Assessments (e.g., hERG Channel Studies)
Preclinical cardiac safety assessments are critical for identifying potential proarrhythmic risks. For hydroxyzine, a key focus has been its effect on the human ether-a-go-go-related gene (hERG) potassium ion channel, as inhibition of this channel can delay cardiac repolarization. researchgate.netresearchgate.net
Patch-clamp techniques using human embryonic kidney (HEK293) cells and Xenopus oocytes expressing the hERG channel have been employed to characterize hydroxyzine's inhibitory effects. nih.govnih.gov Studies have consistently shown that hydroxyzine blocks hERG channels in a concentration-dependent manner. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values for this blockade have been reported in the sub-micromolar range, though values can vary based on experimental conditions like temperature. researchgate.netresearchgate.net For example, IC50 values for blocking steady-state and tail hERG currents at +20 mV in HEK293 cells were found to be 0.18 µmol/L and 0.16 µmol/L, respectively. nih.govnih.gov Another study reported an IC50 value of 0.62 µmol/L. drugbank.com
The block of hERG channels by hydroxyzine is also voltage-dependent, increasing with greater depolarization. nih.govnih.gov Furthermore, hydroxyzine affects both the activated and inactivated states of the channel, but not the closed state. nih.govnih.gov Investigations into the molecular basis of this interaction have suggested that the tyrosine residue at position 652 in the S6 domain of the channel is important for the blocking effect. nih.govnih.gov
In line with these channel findings, studies on isolated guinea pig ventricular myocytes have shown that hydroxyzine prolongs the action potential duration at 90% repolarization (APD90) in a concentration- and time-dependent manner. nih.govnih.gov
| Cell Type | Parameter | IC50 Value (µmol/L) | Reference |
|---|---|---|---|
| HEK293 | Steady-State Current Block | 0.18 ± 0.02 | nih.govnih.gov |
| HEK293 | Tail Current Block | 0.16 ± 0.01 | nih.govnih.gov |
| Heterologous Expression System | WT-HERG K+ currents | 0.62 | drugbank.com |
| Heterologous Expression System | WT/A614V-HERG K+ currents | 0.52 | drugbank.com |
In Vivo Animal Model Investigations:
Anxiolytic Activity Studies
The anxiolytic properties of hydroxyzine have been evaluated in various animal models, primarily in mice. These models create approach-avoidance conflict scenarios to assess anxiety-like behaviors. Commonly used paradigms include the elevated plus maze (EPM) and the light/dark transition test. nih.govresearchgate.net
In the EPM test, anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open, more "risky" arms of the maze. nih.gov Studies have shown that hydroxyzine monotherapy leads to a significant increase in open arm time and entries compared to control groups, demonstrating its anxiolytic activity. nih.gov
The light/dark transition test is another established model where anxiolytic compounds increase the exploratory activity of mice in the brightly lit chamber. nih.govnih.gov Research has demonstrated that hydroxyzine at doses of 1–4 mg/kg significantly increases this exploratory activity. nih.gov One study using this model found that a 1 mg/kg dose of hydroxyzine resulted in significantly increased transitions between the light and dark chambers compared to saline, which is indicative of an anxiolytic effect. nih.gov However, higher doses (7 or 10 mg/kg) when combined with chloral hydrate led to decreased transitions, suggesting a sedative effect may overcome the anxiolytic activity at higher concentrations. aapd.org
| Dose (mg/kg) | Observed Effect on Transitions | Interpretation | Reference |
|---|---|---|---|
| 1 | Significantly Increased | Anxiolytic Activity | nih.gov |
| 1-4 | Significantly Increased Exploratory Activity | Anxiolytic Activity | nih.gov |
| 7 (in combination) | Significantly Decreased | Sedative/Other Effects | aapd.org |
| 10 (in combination) | Significantly Decreased | Sedative/Other Effects | aapd.org |
Antiemetic Efficacy Models
Hydroxyzine is recognized for its antiemetic properties, which are thought to be mediated through its inhibitory actions on the central nervous system, specifically in the thalamus, hypothalamus, and limbic system. mdpi.com While much of the recent efficacy data comes from clinical settings, preclinical animal models are foundational to understanding these effects.
Animal models for antiemetic efficacy often involve challenging the animal with an emetogen and observing the reduction in emetic episodes following treatment. Although specific recent preclinical studies detailing these models for hydroxyzine are not extensively covered in the provided search results, its established use as a sedative and tranquilizer in veterinary medicine for various species, including dogs, cats, horses, and birds, supports its CNS-depressant effects that contribute to its antiemetic action. vcahospitals.com The mechanism involves crossing the blood-brain barrier to inhibit the action of histamine, a neurotransmitter in the central nervous system, which contributes to its sedative and antiemetic effects. mdpi.com
Analytical Method Development for Preclinical Studies:
The accurate quantification of this compound in biological and extracellular matrices is crucial for preclinical research. nih.gov The development of robust and sensitive analytical methods is essential for pharmacokinetic assessments and to ensure precise concentration measurements in in vitro safety studies. nih.gov
UPLC-MS/MS is a highly sensitive and specific technique used for the determination of hydroxyzine in various biological samples. nih.govnih.gov This method combines the superior separation efficiency of UPLC with the precise detection capabilities of tandem mass spectrometry. nih.gov
A UPLC-MS/MS method has been developed and validated to quantify this compound in the extracellular solution used in hERG (human Ether-à-go-go–Related Gene) assays. nih.gov In one such method, chromatographic separation was achieved isocratically on an Acquity BEH C18 analytical column. nih.gov This method demonstrated linearity across a concentration range of 0.01 to 10μM. nih.gov The lower limit of quantification (LOQ) for hydroxyzine has been reported as low as 0.345 ng/mL in biological fluids, making the method suitable for analyses where very low concentrations are expected. nih.gov Sample preparation often involves techniques like liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix. nih.govijpda.org Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode. ijpda.orgcloudfront.net
High-Performance Liquid Chromatography (HPLC) methods, often coupled with UV detection, are also widely used for the quantification of this compound. researchgate.netcdc.gov These methods are valuable for analyzing the compound in pharmaceutical formulations and biological fluids. researchgate.net
A common approach involves using a C18 reversed-phase column for separation. researchgate.netresearchgate.net For instance, a simple isocratic HPLC method utilizes a mobile phase composed of a 1:1 ratio of acetonitrile and a potassium dihydrogen phosphate buffer, with UV detection at 232 nm. researchgate.net Another method employs a mobile phase of water, acetonitrile, and sulfuric acid. sielc.com These HPLC assays have been proven to be linear, accurate, and precise for their intended applications. researchgate.net
Validation is a critical process to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. nih.gov Bioanalytical method validation involves assessing several key parameters to demonstrate the method's performance. nih.govjapsonline.com
Key validation parameters include:
Selectivity and Specificity: The ability of the method to accurately measure the analyte without interference from other components in the matrix. nih.gov
Accuracy: The closeness of the determined value to the true value, often expressed as percent recovery. Validated methods for hydroxyzine have shown accuracy well within acceptance criteria, such as mean recoveries between 80-120%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD), with acceptance criteria often set at ≤10.0% or ≤15%. nih.govresearchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficients (r) greater than 0.99 are typically required. nih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For a UPLC-MS/MS method, the LOQ for hydroxyzine in an extracellular solution was established at 0.09 ng/mL. nih.gov
Stability: The chemical stability of the analyte in a given matrix under specific storage and processing conditions. Studies have shown that this compound is stable in extracellular solution for at least 37 days when stored at 4-8°C and for at least 16 days at room temperature. nih.gov
Table 2: Analytical Method Parameters for this compound
| Parameter | UPLC-MS/MS | HPLC-UV |
|---|---|---|
| Column | Acquity BEH C18 nih.gov | C18 researchgate.netresearchgate.net |
| Detection | Tandem Mass Spectrometry (ESI+) nih.govcloudfront.net | UV at 232 nm researchgate.netthermofisher.com |
| Linearity Range | 0.01 to 10μM nih.gov | 80-120 μg/mL researchgate.net |
| LOQ | As low as 0.09 ng/mL nih.gov | Not typically reported for this range |
| Accuracy (% Recovery) | 80-120% nih.gov | ~97.8% researchgate.net |
| Precision (%RSD) | ≤10.0% nih.gov | ~1.52% researchgate.net |
Clinical Research Paradigms and Efficacy of Hydroxyzine Hydrochloride
Efficacy in Anxiety Disorders
Hydroxyzine (B1673990) hydrochloride has been the subject of numerous clinical investigations to determine its efficacy as an anxiolytic agent. Its primary mechanism, antagonism of H1 histamine (B1213489) receptors, contributes to its sedative and anxiolytic properties. researchgate.netijss-sn.com
Clinical trials have consistently demonstrated the effectiveness of hydroxyzine hydrochloride in the treatment of Generalized Anxiety Disorder (GAD). nih.govnih.gov Studies have shown its superiority over placebo in reducing anxiety symptoms, with noticeable effects often appearing within the first week of treatment. nih.govdroracle.ai
In a 3-month, double-blind, placebo-controlled trial involving 334 outpatients with GAD, hydroxyzine was found to be significantly more effective than placebo. nih.gov The primary outcome, the change in the Hamilton Anxiety Rating Scale (HAM-A) total score from baseline to 12 weeks, showed a greater reduction in the hydroxyzine group compared to the placebo group. nih.gov The mean change for the hydroxyzine group was -12.16, while for the placebo group, it was -9.64. nih.gov This study also found no statistically significant difference in efficacy between hydroxyzine and bromazepam, another anxiolytic. researchgate.netnih.gov Another controlled trial comparing hydroxyzine to lorazepam indicated that hydroxyzine led to a greater and more rapid improvement in cognitive symptoms associated with anxiety. nih.govresearchgate.net
| Study Parameter | Hydroxyzine Group | Comparator Group | Outcome | Source |
|---|---|---|---|---|
| Mean Change in HAM-A Score (12 Weeks) | -12.16 ± 7.74 | -9.64 ± 7.74 (Placebo) | Hydroxyzine showed a statistically significant greater reduction in anxiety scores (p = .019). | nih.gov |
| Responder Rate (Endpoint) | Significantly Higher | Lower (Placebo) | Hydroxyzine was superior to placebo (p = .003). | nih.gov |
| Remission Rate (Endpoint) | Significantly Higher | Lower (Placebo) | Hydroxyzine was superior to placebo (p = .028). | nih.gov |
| Cognitive Improvement | Greater and More Rapid | Less Rapid (Lorazepam) | Hydroxyzine demonstrated superior cognitive improvement. | nih.govresearchgate.net |
The use of this compound to manage preoperative anxiety (POA) has been investigated, particularly in pediatric populations, with mixed results. Surgical procedures can induce significant anxiety in up to 70% of children. nih.govnih.gov
A randomized, double-blind, controlled clinical trial involving 165 children aged 2–16 years undergoing outpatient surgery evaluated the effect of hydroxyzine on POA. nih.govresearchgate.net The study found no statistically significant difference in anxiety levels at the time of anesthetic induction between the group receiving hydroxyzine and the group receiving a placebo, as measured by the modified Yale Preoperative Anxiety Scale (m-YPAS). nih.govresearchgate.net However, the study noted that the combination of hydroxyzine with distraction techniques, such as the presence of clowns, was effective in preventing the progression of anxiety. nih.govresearchgate.net Another study focusing on pediatric patients undergoing adenotonsillectomy found that oral hydroxyzine did not significantly affect preoperative hemodynamics (heart rate, blood pressure, etc.) compared to a placebo. ekb.eg
| Study | Patient Population | Intervention Groups | Key Finding | Source |
|---|---|---|---|---|
| Double-blind RCT | 165 children (2-16 years) for outpatient surgery | 1. Hydroxyzine 2. Placebo 3. Hydroxyzine + Clowns 4. Placebo + Clowns | Hydroxyzine alone was not effective in controlling POA. The combination of hydroxyzine and clowns avoided the progression of POA. | nih.govresearchgate.net |
| Double-blind RCT | 60 children (3-10 years) for adenotonsillectomy | 1. Oral Hydroxyzine 2. Placebo | No statistically significant difference in preoperative hemodynamic changes between groups. | ekb.eg |
Preliminary research suggests a potential role for this compound in managing anxiety associated with specific conditions like Avoidant/Restrictive Food Intake Disorder (ARFID). thecarlatreport.comnih.gov ARFID is characterized by limited food intake, which can be driven by significant anxiety related to eating. thecarlatreport.com
A retrospective chart review of 53 children and adolescents with ARFID investigated the effectiveness of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) alone or in combination with hydroxyzine. nih.govresearchgate.net Patients who received hydroxyzine in addition to an SSRI were typically those with more severe pre- and post-meal anxiety. nih.govresearchgate.net The results indicated that while all patients benefited from SSRIs, the addition of hydroxyzine helped manage subjective fear of eating and nausea in the more challenging cases. thecarlatreport.comthecarlatreport.com Both treatment groups experienced similar improvements in weight gain over the course of a year. thecarlatreport.comthecarlatreport.com These findings provide initial evidence that hydroxyzine may be a useful adjunct in treating the anxiety symptoms of ARFID. nih.govresearchgate.net
| Outcome Measure | SSRI Only Group | SSRI + Hydroxyzine Group | Observation | Source |
|---|---|---|---|---|
| Change in % Median BMI (1 Year) | Increase from 88% to 96% | Increase from 89% to 98% | Both groups experienced similar improvements in weight gain. | thecarlatreport.com |
| Symptom Improvement | Reduced anxiety, depression, and fear of eating. | Reduced anxiety, depression, fear of eating, and nausea. | Hydroxyzine appeared to contribute to similar anxiety reduction in a more challenging subset of patients. | thecarlatreport.comnih.govresearchgate.net |
Antipruritic Effectiveness
This compound is widely recognized for its potent antipruritic effects, making it a cornerstone in the management of various itching-related skin conditions. ima-india.org Its primary mechanism of action is the blockade of H1 histamine receptors in the skin. ijss-sn.comijss-sn.com
Hydroxyzine is considered a first-line treatment for pruritus associated with chronic urticaria and atopic dermatitis. ijss-sn.comemedinexus.com Its efficacy in these conditions has been demonstrated in numerous studies. nih.gov
A real-world, observational study involving 400 patients with chronic pruritus due to dermatological causes found that hydroxyzine significantly improved symptoms and quality of life over 12 weeks. nih.gov The study reported significant improvements from baseline in both the Dermatology Life Quality Index (DLQI) and 5-D Itch scores at weeks 2, 4, 8, and 12. nih.gov Another double-blind study compared hydroxyzine with loratadine (B1675096) and a placebo in 59 patients with chronic idiopathic urticaria or atopic dermatitis. nih.gov For patients with atopic dermatitis, daily symptom scores decreased by 38% with hydroxyzine. nih.govlemmahealth.com In patients with urticaria, the decrease was 47%, which was significantly better than the 0% change observed in the placebo group. nih.gov
| Condition | Study Type | Key Efficacy Measure | Result | Source |
|---|---|---|---|---|
| Chronic Pruritus | Observational Study (n=400) | Improvement in DLQI and 5-D Itch Scores | Significant improvement from baseline at weeks 2, 4, 8, and 12 (p < 0.0001). | nih.gov |
| Atopic Dermatitis | Double-blind, Placebo-controlled | Decrease in Daily Symptom Scores | 38% decrease. | nih.govlemmahealth.com |
| Chronic Urticaria | Double-blind, Placebo-controlled | Decrease in Daily Symptom Scores | 47% decrease (significant vs. placebo). | nih.gov |
Hydroxyzine is particularly effective in managing histamine-mediated pruritus due to its function as a potent inverse agonist of H1 receptors. ijss-sn.comima-india.org By blocking these receptors, it dampens their activity and inhibits the release of histamine from mast cells, a key chemical mediator involved in the sensation of itch. ijss-sn.comijss-sn.com
A double-blind crossover study directly evaluated the ability of hydroxyzine to suppress histamine-induced pruritus in ten volunteers. nih.gov The itch threshold was determined by intradermal injections of increasing concentrations of histamine. nih.gov When compared with several neuroleptic drugs and a placebo, hydroxyzine alone was found to be the most effective in suppressing the histamine-induced itch. nih.gov This confirms its utility in conditions where histamine is the primary pruritogenic substance. ima-india.orgnih.gov
Real-World Observational Studies in Chronic Pruritus Management
Real-world data have been crucial in understanding the effectiveness and tolerability of this compound for chronic pruritus in everyday clinical practice. A significant prospective, observational, patient-reported outcomes (PRO) study conducted in India provided valuable insights into its use for chronic pruritus of dermatological origin. forhers.com The study, which included 400 patients across seven dermatology centers, demonstrated that hydroxyzine significantly improved both the symptoms of pruritus and the quality of life over a 12-week period. forhers.comclinicaltrials.gov
Key findings from this real-world study highlighted a significant reduction in the Dermatology Quality of Life Index (DLQI) and 5-D itch scores at weeks 2, 4, 8, and 12. forhers.comclinicaltrials.gov Notably, the improvement was observed as early as two weeks into treatment. The mean DLQI scores showed a 22.95% improvement at 2 weeks, which impressively rose to 92.22% by 12 weeks. clinicaltrials.gov Furthermore, a substantial portion of the patients, 48.34% (189 out of 391), experienced symptom elimination, leading to the early termination of the need for antihistamine therapy. forhers.comclinicaltrials.gov The cumulative rates of symptom elimination increased over time, with 3.58% at 2 weeks, 46.04% at 4 weeks, and 48.34% at 8 weeks. nih.gov
These observational findings support the classification of hydroxyzine as a potent and effective first-line treatment for chronic itching. nih.govdroracle.ai Its efficacy is attributed to its inhibition of H1 receptors and mast cell histamine production. droracle.ai The anxiolytic and sedative properties of hydroxyzine also contribute to its clinical benefits in managing chronic pruritus, a condition often linked with sleep disturbances and mood changes. droracle.ai
Table 1: Improvement in Dermatology Life Quality Index (DLQI) Scores in Patients with Chronic Pruritus Treated with this compound
| Timepoint | Mean Improvement in DLQI Score (95% CI) | Percentage Improvement from Baseline |
|---|---|---|
| 2 Weeks | 2.70 (2.39–3.01) | 22.95% |
| 12 Weeks | 10.86 (9.95–11.78) | 92.22% |
Data sourced from a prospective, observational study. clinicaltrials.gov
Role as a Sedative:
This compound is utilized as a sedative premedication before medical and surgical procedures to alleviate anxiety and tension. researchgate.netnih.gov Its mechanism of action involves the suppression of activity in key subcortical areas of the central nervous system, which distinguishes it from cortical depressants. researchgate.net This sedative property is beneficial in managing preoperative anxiety (POA), a significant issue in up to 70% of the pediatric population undergoing surgery. researchgate.net
A prospective clinical trial investigated the effects of hydroxyzine dihydrochloride (B599025) as a premedication in pediatric patients undergoing strabismus surgery. clinicaltrials.gov The study compared the outcomes of patients who received midazolam alone with those who received a combination of hydroxyzine and midazolam. The results indicated that the combination premedication not only sedated agitated pediatric patients but also provided a protective effect by significantly reducing the incidence of the oculocardiac reflex (OCR), a common complication in this type of surgery. clinicaltrials.gov Specifically, the incidence of OCR was 40% in the midazolam-only group, compared to 6.6% in the group receiving 0.5 mg/kg of hydroxyzine with midazolam, and 0% in the group receiving 1 mg/kg of hydroxyzine with midazolam. clinicaltrials.gov
Another randomized, double-blind clinical trial in children undergoing outpatient surgery, however, found that hydroxyzine alone was not more effective than a placebo in controlling preoperative anxiety at the time of anesthesia induction. researchgate.net Interestingly, this study did find that the combination of hydroxyzine with distracting techniques, such as the presence of clowns, was effective in preventing the progression of anxiety. researchgate.net
Although not officially FDA-approved for the treatment of insomnia, hydroxyzine is often prescribed off-label for the short-term management of sleep difficulties, leveraging its sedative properties. medlineplus.gov Its mechanism for inducing drowsiness involves blocking histamine H1 receptors in the brain, which plays a role in the sleep-wake cycle.
Due to limited and mixed evidence, hydroxyzine is generally not recommended as a first-line treatment for insomnia. It is more often considered a short-term option for adults with insomnia for whom other treatments have been ineffective or are contraindicated. The American Academy of Sleep Medicine does not include hydroxyzine in its recommended medications for insomnia.
Table 2: Summary of this compound Efficacy in Short-Term Insomnia Management
| Sleep Parameter | Efficacy Findings |
|---|---|
| Sleep Onset | Mixed results; some studies show a reduction in time to fall asleep. medlineplus.gov |
| Sleep Maintenance | Mixed results; some evidence suggests it may not improve or could worsen this aspect. |
| Sleep Quality | Mixed results. |
| Total Sleep Duration | Some users report an increase. medlineplus.gov |
Based on a systematic review and other research findings.
Antiemetic Utility in Clinical Settings
This compound possesses antiemetic properties that have been demonstrated in experimental models. researchgate.net While not typically a first-line agent for nausea and vomiting, it has found utility in specific clinical scenarios, particularly in the prevention of postoperative nausea and vomiting (PONV). nih.gov
A single-center, retrospective, observational cohort study involving 647 female patients at risk for PONV examined the prophylactic efficacy of hydroxyzine. nih.gov The study compared a group of patients who received 25 mg of hydroxyzine with a group that received no prophylactic antiemetic treatment. After adjusting for confounding factors, the incidence of PONV on the day of surgery was significantly lower in the hydroxyzine group (34.8%) compared to the no-treatment group (57.0%). nih.gov This positive effect extended up to the second postoperative day, with PONV incidence being 47.8% in the hydroxyzine group versus 65.3% in the control group. nih.gov
These findings suggest that the prophylactic administration of hydroxyzine can be an effective strategy for reducing the incidence of PONV. nih.gov However, it is important to note that for chronic nausea and vomiting, hydroxyzine is considered an alternative or adjunctive therapy, to be used after more established antiemetics like dopamine (B1211576) receptor antagonists have been tried. droracle.ai
Exploratory and Ongoing Clinical Applications:
While there is strong evidence for the efficacy of hydroxyzine in generalized anxiety disorder, its role in the treatment of panic disorder is less established and is currently an area of exploratory research. forhers.comclinicaltrials.gov The existing evidence is primarily based on case reports and emerging clinical trials.
One published case report documented the successful treatment of an acute exacerbation of panic disorder in a 25-year-old healthy man with hydroxyzine. medlineplus.gov The patient, who presented with classic symptoms of a panic attack, experienced prompt relief after being started on hydroxyzine, with no further attacks during his hospital stay or at a one-month follow-up. medlineplus.gov This case highlights the potential for hydroxyzine as an effective management option for acute panic episodes. medlineplus.gov
Further investigation into this application is underway. A single-center, open-label, randomized pilot study is currently being conducted to evaluate the efficacy of hydroxyzine compared to treatment as usual for patients with panic disorder. clinicaltrials.gov This eight-week trial aims to assess the feasibility of a larger randomized controlled trial and to gather preliminary data on the effectiveness and tolerability of hydroxyzine in reducing panic symptoms. clinicaltrials.gov The results of this pilot study will be instrumental in determining the future role of hydroxyzine in the evidence-based treatment of panic disorder. clinicaltrials.gov
Pruritus in Myeloproliferative Neoplasms
This compound has been utilized as a therapeutic option for the management of pruritus, a frequent and often distressing symptom associated with myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV) and essential thrombocythemia. The rationale for its use stems from its antihistaminic properties, as histamine is a suspected mediator of pruritus in these conditions.
Clinical research into the specific efficacy of hydroxyzine for MPN-related pruritus is somewhat limited, with mixed results reported. A study on aquagenic pruritus (itching triggered by water contact) in 441 patients with polycythemia vera found that only 24% of patients received pruritus-specific treatment, which primarily consisted of histamine antagonists. This treatment was reported to alleviate symptoms in approximately half of those who received it. However, a different study involving 102 patients with molecularly confirmed PV observed that while 41.2% experienced aquagenic pruritus, only three patients received antipruritic treatment with antihistamines, and none reported any clinical improvement.
A case series on intractable pruritus in patients with chronic myelomonocytic leukemia (CMML) and myelodysplastic syndrome (MDS) noted that the itching was refractory to various antihistamines, including hydroxyzine.
Currently, a significant clinical trial, the APHYPAP study, is underway to provide more definitive evidence. This Phase 3, randomized, double-blind, double-placebo study is designed to compare the efficacy of the neurokinin-1 receptor antagonist aprepitant (B1667566) against hydroxyzine for persistent aquagenic pruritus in patients with MPNs. The primary endpoint of the trial is the reduction of pruritus intensity on a Visual Analogue Scale (VAS) after 14 days of treatment. The results of this trial are anticipated to offer clearer insights into the comparative efficacy of hydroxyzine for this indication.
Table 1: Clinical Research on this compound for Pruritus in Myeloproliferative Neoplasms
| Study/Trial | Patient Population | Intervention(s) | Key Findings/Status |
| APHYPAP Trial (NCT03808805) | Patients with myeloproliferative neoplasms and persistent aquagenic pruritus | Aprepitant vs. Hydroxyzine | Ongoing Phase 3 trial; results will evaluate the superiority of aprepitant compared to hydroxyzine. |
| Siegel FP, et al. (2013) | 441 patients with polycythemia vera and aquagenic pruritus | Histamine antagonists (among other treatments) | Ameliorated symptoms in about 50% of the patients who received them. |
| Lelonek E, et al. (2018) | 102 patients with polycythemia vera and aquagenic pruritus | Antihistamines | No clinical improvement was reported in the 3 patients who received this treatment. |
Adjunctive Therapy in Opioid Withdrawal
This compound has been investigated as an adjunctive therapy to alleviate symptoms associated with opioid withdrawal. Its anxiolytic and sedative properties are thought to be beneficial in managing the anxiety, irritability, and insomnia that are common during withdrawal.
A double-blind, randomized, placebo-controlled crossover study by Erlendson et al. evaluated the effect of hydroxyzine as a pretreatment in combination with the 5-HT3 receptor antagonist, palonosetron (B1662849), on experimentally-induced acute opioid withdrawal in healthy male volunteers. The study measured withdrawal severity using the Objective Opioid Withdrawal Scale (OOWS). The results demonstrated that co-administration of hydroxyzine with palonosetron significantly reduced the objective signs of opioid withdrawal compared to placebo and palonosetron alone.
The mean OOWS scores 15 minutes after naloxone-precipitated withdrawal were:
Placebo: 3.7
Palonosetron alone: 1.5
Palonosetron with Hydroxyzine: 0.2
Anecdotal reports and clinical experience spanning over two decades have also suggested that hydroxyzine is effective in treating withdrawal symptoms from various opioids. It is often used to manage symptoms such as nausea, vomiting, diarrhea, and gastrointestinal cramping.
Table 2: Efficacy of Adjunctive Hydroxyzine in Opioid Withdrawal (Erlendson et al.)
| Treatment Group | Mean Objective Opioid Withdrawal Scale (OOWS) Score (15 mins post-naloxone) |
| Placebo | 3.7 ± 2.4 |
| Palonosetron (0.75 mg IV) | 1.5 ± 0.97 |
| Palonosetron (0.75 mg IV) + Hydroxyzine (100 mg PO) | 0.2 ± 0.1333 |
Management of Pediatric Enuresis
A Cochrane review on drugs for nocturnal enuresis in children (other than desmopressin (B549326) and tricyclics) mentions the 1962 Breger study but highlights that, in general, the trials of various psychoactive drugs for this condition were small or of poor methodological quality. The review also notes that the rationale for using such medications was often based on the belief that enuresis resulted from conflict or anxiety.
Current clinical perspectives have shifted away from the use of psychoactive drugs like hydroxyzine for pediatric enuresis. Many of these medications are now considered contraindicated for this purpose. The focus of treatment has moved towards behavioral interventions, such as enuresis alarms, and other pharmacological options like desmopressin and tricyclic antidepressants, which have demonstrated efficacy in randomized trials. There is insufficient evidence to support the use of hydroxyzine as a treatment for pediatric enuresis in modern clinical practice.
Impact on Acute Hypertension with an Anxiety Component
This compound has been explored for its potential role in managing acute hypertensive episodes, particularly when a significant anxiety component is present. The therapeutic rationale is that by alleviating anxiety, hydroxyzine may indirectly contribute to a reduction in blood pressure.
A retrospective cohort study involving 2,144 patients who required emergency intervention for hypertension analyzed the effectiveness of hydroxyzine and captopril (B1668294). The study found that hydroxyzine showed a non-significant trend towards greater blood pressure reduction compared to captopril. In this cohort, 36.61% of all patients showed improvement in blood pressure parameters after intervention, while 41.47% showed no improvement. Although not statistically significant, the observation suggests a potential benefit of hydroxyzine in patients with anxiety-related hypertension.
Other research has indicated that anxiolytic treatment, in general, can be effective in lowering blood pressure in patients with excessive hypertension. A randomized clinical trial comparing oral diazepam to sublingual captopril in patients with excessive hypertension without acute target organ damage found that both treatments significantly decreased blood pressure. Another study concluded that the administration of anti-anxiety drugs in patients with hypertensive crises and diagnosed anxiety disorders leads to a significant reduction in both systolic and diastolic blood pressure. These findings support the concept that managing anxiety can be a beneficial component of treating acute hypertension, although direct, robust evidence specifically for this compound is still emerging.
Table 3: Impact of Anxiolytic Therapy on Acute Hypertension
| Study | Patient Population | Intervention | Key Findings on Blood Pressure Reduction |
| Retrospective Cohort Study (2024) | 2,144 patients requiring emergency intervention for hypertension | Captopril and/or Hydroxyzine | Hydroxyzine showed a non-significant trend towards greater blood pressure reduction compared to captopril. |
| Grossman E, et al. (2005) | 36 patients with excessive hypertension (>190/100 mm Hg) | Oral Diazepam (5 mg) vs. Sublingual Captopril (25 mg) | Both treatments significantly decreased blood pressure (P < .01 vs initial BP). |
| Randomized Clinical Trial (2021) | 120 patients with hypertensive crisis | Lorazepam (1mg) and Olanzapine (2mg) vs. No anti-anxiety medication | A statistically significant reduction in systolic and diastolic pressure was observed in the group receiving anti-anxiety medication (P˂0.05). |
Comparative Clinical Efficacy:
Versus Placebo
Multiple double-blind, placebo-controlled studies have established the efficacy of this compound in the treatment of Generalized Anxiety Disorder (GAD). A multi-center study involving 133 patients with GAD found a statistically significant decrease in anxiety scores for the hydroxyzine group compared to the placebo group by the end of the first week of treatment. This superiority was maintained throughout the 4-week study period.
Another 3-month, double-blind study also confirmed the efficacy of hydroxyzine over placebo in adult outpatients with GAD. The primary outcome was the change in the Hamilton Anxiety Rating Scale (HAM-A) score from baseline. The hydroxyzine group showed a significantly greater reduction in HAM-A scores compared to the placebo group.
Table 4: this compound vs. Placebo in Generalized Anxiety Disorder
| Study | Duration | Primary Outcome Measure | Mean Change from Baseline (Hydroxyzine) | Mean Change from Baseline (Placebo) | p-value |
| Ferreri M, et al. (1998) | 4 weeks | Anxiety Scores | Statistically significant decrease | Less significant decrease | < 0.05 (from week 1) |
| Llorca PM, et al. (2002) | 12 weeks | HAM-A Score | -12.16 ± 7.74 | -9.64 ± 7.74 | 0.019 |
Versus Benzodiazepines and Buspirone (B1668070)
The clinical efficacy of this compound has been compared to that of benzodiazepines and buspirone, two other classes of anxiolytic medications.
A Cochrane review of studies on GAD reported that hydroxyzine was comparable in efficacy to benzodiazepines and buspirone. One 3-month, double-blind study directly compared hydroxyzine (50 mg/day), the benzodiazepine (B76468) bromazepam (6 mg/day), and placebo. The study found no statistically significant difference in efficacy between hydroxyzine and bromazepam.
Table 5: Comparative Efficacy of this compound vs. Other Anxiolytics in GAD
| Comparison | Study Design | Key Efficacy Findings |
| vs. Benzodiazepines (Bromazepam) | 3-month, randomized, double-blind, placebo-controlled trial | No statistically significant difference in efficacy between hydroxyzine and bromazepam. |
| vs. Buspirone | Multicenter, double-blind, parallel-group study | Equivalent in terms of efficacy, acceptability, and tolerability. |
| vs. Benzodiazepines and Buspirone | Cochrane Review | Hydroxyzine was found to be comparable to both benzodiazepines and buspirone. |
Versus Other Pharmacological Interventions (e.g., Captopril for hypertension)
The clinical research paradigm for this compound extends to comparative efficacy studies against other pharmacological agents, not only within its therapeutic class but also across different classes to elucidate specific effects. While commonly compared to other anxiolytics, research involving unrelated compounds like captopril for hypertension provides a unique lens on its pleiotropic effects.
Table 1: Comparative Efficacy in Acute Hypertension
| Intervention | Patient Count/Percentage | Outcome | Source |
|---|---|---|---|
| Captopril | 1710 (79.76%) | Standard treatment for acute hypertension. | medrxiv.org |
| Hydroxyzine | 152 (7.09%) | Showed a non-significant trend towards greater blood pressure reduction compared to captopril. | medrxiv.orgresearchgate.net |
| Both | 128 (5.97%) | Part of the cohort where blood pressure improved in 36.61% of patients. | medrxiv.org |
Within its primary therapeutic area, hydroxyzine has been evaluated against other anxiolytic agents. A Cochrane Review found its efficacy and tolerability to be equivalent to benzodiazepines and buspirone for Generalized Anxiety Disorder (GAD). researchgate.net Another 3-month, double-blind study directly compared hydroxyzine (50 mg/day) with bromazepam (6 mg/day) and a placebo for GAD. nih.gov The results showed no statistically significant difference in efficacy between hydroxyzine and bromazepam. nih.gov Both active treatments were superior to placebo in reducing anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A). nih.gov Notably, drowsiness was more frequent with bromazepam, indicating a comparable, if not more favorable, side effect profile for hydroxyzine in this comparison. researchgate.netnih.gov
Limitations in Long-Term Clinical Efficacy Assessment
A significant limitation in the clinical understanding of this compound is the scarcity of long-term efficacy data. The effectiveness of hydroxyzine as an anti-anxiety agent for periods exceeding four months has not been formally evaluated in systematic clinical studies. drugs.comchoosingtherapy.comdroracle.aidrugs.com This lack of long-term assessment means its use beyond this timeframe is considered off-label. drugs.com Physicians are advised to periodically reassess the drug's utility for the individual patient. droracle.ainami.org
Several factors contribute to the challenges in conducting long-term clinical trials for psychopharmacological agents like hydroxyzine. These trials often face methodological issues such as patient attrition, the difficulty in maintaining blinding, and the potential for placebo response to inflate over time. nih.govnih.govoup.commedistrava.com Furthermore, the development of tolerance to the medication is a concern; the therapeutic effect of hydroxyzine may lessen with daily, prolonged use as the body becomes accustomed to it. drugs.comtalkiatry.com
The primary concern with long-term administration of hydroxyzine involves its anticholinergic properties. drugs.com Prolonged use of anticholinergic medications has been potentially linked to an increased risk of dementia, particularly in older adults. drugs.com Users have also reported cognitive effects like "brain fog" with extended use, which may be due to hydroxyzine's interference with acetylcholine (B1216132), a neurotransmitter crucial for memory and cognition. drugs.com
Table 2: Identified Limitations in Long-Term Efficacy Assessment of Hydroxyzine
| Limitation | Description | Implication for Clinical Use | Source |
|---|---|---|---|
| Lack of Systematic Studies | No clinical studies have systematically assessed the efficacy and safety of hydroxyzine for anxiety treatment beyond 4 months. | Use beyond 4 months is considered off-label; requires periodic reassessment by a physician. | drugs.comchoosingtherapy.comdroracle.aidrugs.com |
| Development of Tolerance | The effectiveness of the drug may decrease over time with continuous daily use. | May not be suitable as a long-term daily solution for chronic anxiety. | drugs.comtalkiatry.com |
| Anticholinergic Effects | Long-term use is associated with potential risks such as cognitive impairment and a possible increased risk of dementia, especially in the elderly. | Cautions against long-term use, particularly in vulnerable populations. | drugs.com |
| Methodological Hurdles | General challenges in long-term psychopharmacology trials, including high placebo response rates and participant retention, hinder data collection. | Contributes to the overall lack of robust long-term data for many psychiatric medications, including hydroxyzine. | nih.govoup.commedistrava.com |
Pharmacogenomics and Inter Individual Variability in Hydroxyzine Hydrochloride Response
Genetic Polymorphisms Influencing Drug Metabolism
The metabolism of hydroxyzine (B1673990) hydrochloride is carried out by enzymes in the liver, primarily from the cytochrome P450 (CYP) family. Genetic variations, or polymorphisms, in the genes that code for these enzymes can lead to significant differences in how individuals metabolize the drug.
Hydroxyzine is metabolized by CYP2D6 and, to a lesser extent, CYP3A4. hilarispublisher.com The CYP2D6 gene is known for its high degree of polymorphism, which can result in different metabolic phenotypes. researchgate.netnih.gov These phenotypes are generally categorized as:
Poor metabolizers (PMs): Individuals with little to no CYP2D6 enzyme activity.
Intermediate metabolizers (IMs): Individuals with reduced enzyme activity.
Normal metabolizers (NMs): Individuals with normal enzyme activity.
Ultrarapid metabolizers (UMs): Individuals with higher than normal enzyme activity.
For individuals who are poor metabolizers of CYP2D6, there may be an increased risk of adverse drug reactions due to higher plasma concentrations of hydroxyzine. researchgate.net Conversely, in ultrarapid metabolizers, the drug may be cleared from the body more quickly, potentially leading to a reduced therapeutic effect at standard doses. The clinical implications of these genetic variations are significant, as they can affect both the efficacy and safety of hydroxyzine treatment. researchgate.net For instance, about 8% of Caucasians and 5% of Maori populations are known to be poor metabolizers of drugs handled by the CYP2D6 enzyme. researchgate.net
Age-Related Pharmacokinetic and Pharmacodynamic Differences:
An individual's age plays a crucial role in their response to hydroxyzine hydrochloride, with notable differences observed in pediatric and geriatric populations compared to adults.
Pediatric Population
In children, the metabolism and elimination of hydroxyzine are generally faster than in adults. wikipedia.org Studies have shown that the mean elimination half-life of hydroxyzine in children is approximately 7.1 hours, which is considerably shorter than the average of 20 hours reported in adults. wikipedia.orgnih.gov This faster clearance is also reflected in a higher mean clearance rate of 32.08 ml/min/kg in the pediatric population. nih.govjohnshopkins.edu
Interestingly, the elimination half-life of hydroxyzine in children appears to increase with age. nih.govjohnshopkins.edu For example, one study noted a half-life of 4 hours in a one-year-old, which increased to 11 hours in a 14-year-old patient. aap.org Despite the faster clearance, the clinical effects, such as the suppression of pruritus, can be prolonged in children. johnshopkins.edu While generally considered safe for pediatric use, some research suggests that repetitive use in preschool-aged children might be associated with an increased rate of certain neurodevelopmental disorders like tic disorder and anxiety. nih.gov
Interactive Data Table: Pharmacokinetic Parameters of Hydroxyzine in a Pediatric Population
| Pharmacokinetic Parameter | Mean Value (± SD) |
|---|---|
| Peak Serum Concentration (ng/mL) | 47.4 (± 17.3) |
| Time to Peak Concentration (hours) | 2.0 (± 0.9) |
| Elimination Half-Life (hours) | 7.1 (± 2.3) |
| Clearance Rate (ml/min/kg) | 32.08 (± 11.05) |
| Apparent Volume of Distribution (L/kg) | 18.5 (± 8.6) |
(Data from a study in children with a mean age of 6.1 years) nih.govjohnshopkins.edu
Geriatric Population
Elderly patients exhibit significant differences in the way they process and respond to this compound. The elimination half-life of the drug is notably prolonged in this population, with an average of 29.3 hours. wikipedia.orgnih.gov This is accompanied by an increased volume of distribution (approximately 23 L/kg) and a reduced clearance rate. aap.orgnih.gov
These pharmacokinetic changes mean that the drug stays in the body of an elderly person for a longer period, which can lead to a prolonged therapeutic effect but also an increased risk of adverse effects. nih.gov Geriatric patients are more susceptible to the sedative effects of hydroxyzine, which can manifest as confusion and extreme drowsiness. medicalnewstoday.commayoclinic.org They also have a higher risk of anticholinergic side effects such as dry mouth and constipation. medicalnewstoday.com Due to these risks, it is generally recommended that elderly patients start on lower doses of hydroxyzine and be monitored closely. fda.gov
Interactive Data Table: Comparison of Hydroxyzine Pharmacokinetics in Different Age Groups
| Population Group | Elimination Half-Life (hours) | Volume of Distribution (L/kg) | Clearance Rate (ml/min/kg) |
|---|---|---|---|
| Pediatric | 7.1 | 18.5 | 32.08 |
| Adult | ~20 | 16 | 9.8 |
| Geriatric | 29.3 | 22.5 | 9.6 |
(Data compiled from multiple sources) wikipedia.orgnih.govaap.orgnih.govdrugbank.com
Sex-Based Variations in Therapeutic and Adverse Effects
The influence of sex on the therapeutic and adverse effects of this compound is an area that requires more definitive research. While some sources suggest that the side effects of hydroxyzine are generally similar for males and females, other evidence points to potential differences. medicalnewstoday.com
One study observed that female patients might experience greater hypnotic (sleep-inducing) responses to hydroxyzine. wikipedia.org There have also been reports of sexual side effects, although these are not commonly listed in clinical trial data. bensnaturalhealth.comgoodrx.comhealthline.com For men, rare side effects such as erectile dysfunction and priapism (a persistent and painful erection) have been mentioned. bensnaturalhealth.comgoodrx.com For women, potential side effects like reduced libido and painful intercourse have been reported, possibly linked to the drug's side effect of causing dryness. bensnaturalhealth.com It is important to note that these sexual side effects are not consistently reported and may be rare. goodrx.comhealthline.com
Impact of Disease States on Drug Pharmacokinetics and Pharmacodynamics
The presence of certain diseases, particularly those affecting the liver and kidneys, can significantly alter the way the body handles this compound, necessitating careful consideration and potential dose adjustments.
Hepatic Impairment: The liver is the primary site of hydroxyzine metabolism. drugs.com In patients with liver disease, such as primary biliary cirrhosis, the elimination of hydroxyzine is impaired. droracle.ainih.gov This leads to a prolonged elimination half-life, which has been measured at approximately 36.6 hours in this patient group, and a reduced clearance rate. aap.orgnih.govmedscape.com The accumulation of the drug can enhance its sedative effects, which can be particularly problematic in individuals with significant hepatic impairment. droracle.ai Therefore, while hydroxyzine is sometimes used to manage pruritus associated with liver disease, its use in severe liver disease is often avoided. droracle.ainih.gov
Renal Impairment: The kidneys are responsible for excreting the metabolites of hydroxyzine, including its active metabolite, cetirizine (B192768). aap.org In individuals with impaired renal function, the clearance of these metabolites can be reduced, leading to their accumulation in the body. droracle.aidroracle.ai This accumulation can increase the risk of side effects. droracle.ai For patients with moderate to severe renal impairment, a dose reduction of hydroxyzine is typically recommended. nih.gov Studies have shown that even in patients on dialysis, a reduced dose of hydroxyzine can be effective for treating conditions like pruritus without significant safety concerns. droracle.ai
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cetirizine |
| Lorazepam |
| Bromazepam |
| Chlorphenamine |
| Gabapentin |
| Apomorphine |
| Veriloid |
| Barbiturates |
| Caffeine |
| Sodium Benzoate |
| Levocetirizine |
| Aminophylline |
| Amobarbital |
| Chloramphenicol |
| Ketorolac |
| Penicillin G |
| Pentobarbital |
| Phenobarbital |
| Dimenhydrinate |
| Simvastatin |
| Fluoxetine |
| Norfluoxetine |
| Diphenhydramine (B27) |
| Amitriptyline |
| Nortriptyline |
| Omeprazole |
| Carvedilol |
| Duloxetine |
Drug Drug Interactions and Polypharmacy Considerations with Hydroxyzine Hydrochloride
Interactions Affecting Cardiac Electrophysiology (e.g., QTc Prolongation Risk)
A significant safety concern with hydroxyzine (B1673990) hydrochloride is its potential to prolong the QT interval on an electrocardiogram (ECG). singlecare.comverywellhealth.comhealthline.com This effect can increase the risk of developing serious, and potentially fatal, cardiac arrhythmias such as Torsade de Pointes. drugbank.com The risk is heightened when hydroxyzine is co-administered with other medications known to have a similar effect on cardiac repolarization. singlecare.comhealthline.com This additive pharmacodynamic effect is a critical consideration in clinical practice.
The mechanism underlying this interaction involves the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for the repolarization phase of the cardiac action potential. Concurrent use of multiple drugs that inhibit these channels can lead to a clinically significant prolongation of the QTc interval.
Table 1: Examples of Drugs with QTc Prolongation Risk that Interact with Hydroxyzine Hydrochloride
| Drug Class | Examples |
|---|---|
| Antiarrhythmics | Amiodarone, Quinidine, Procainamide medscape.comgoodrx.com |
| Antipsychotics | Quetiapine, Ziprasidone medscape.commedicalnewstoday.com |
| Antidepressants | Citalopram, Escitalopram, Amitriptyline medscape.comgoodrx.com |
| Macrolide Antibiotics | Azithromycin, Erythromycin, Clarithromycin healthline.com |
| Quinolone Antibiotics | Moxifloxacin, Ciprofloxacin healthline.com |
| Antifungals | Ketoconazole |
This table is not exhaustive. Clinicians should consult comprehensive drug interaction resources.
Potentiation of Central Nervous System Depressants
This compound exhibits significant central nervous system (CNS) depressant activity, primarily through its sedative properties. nih.govaddictionresource.com When administered concurrently with other CNS depressants, there is a high risk of additive or synergistic effects, leading to excessive drowsiness, sedation, impaired motor skills, and in severe cases, respiratory depression. verywellhealth.commedicalnewstoday.comaddictionresource.com This potentiation is a pharmacodynamic interaction where the combined effects of the drugs on the CNS are greater than the sum of their individual effects.
The potentiating action of hydroxyzine necessitates careful consideration when used with a wide range of medications that suppress CNS activity. nih.gov
Table 2: Classes of CNS Depressants Potentiated by this compound
| Drug Class | Examples |
|---|---|
| Opioids | Oxycodone, Morphine, Hydrocodone verywellhealth.comhealthline.com |
| Benzodiazepines | Alprazolam, Lorazepam, Diazepam verywellhealth.comaddictionresource.com |
| Barbiturates | Phenobarbital verywellhealth.comnih.gov |
| Sedative-Hypnotics | Zolpidem, Eszopiclone verywellhealth.com |
| Muscle Relaxants | Cyclobenzaprine, Carisoprodol verywellhealth.com |
| Other Antihistamines | Diphenhydramine (B27), Cetirizine (B192768) verywellhealth.com |
Modulation of Hepatic Enzyme Activity by Co-administered Medications
The metabolism of this compound is primarily hepatic, involving the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and CYP3A5. drugbank.com Co-administration of drugs that are inhibitors or inducers of these enzymes can alter the plasma concentration of hydroxyzine, potentially affecting its efficacy and safety profile.
Strong inhibitors of CYP3A4/5 can decrease the metabolism of hydroxyzine, leading to elevated plasma levels and an increased risk of adverse effects, including sedation and QTc prolongation. Conversely, inducers of these enzymes can increase the metabolism of hydroxyzine, potentially reducing its therapeutic effect.
Grapefruit juice is a notable non-pharmacological substance that can inhibit CYP3A4 and slow the metabolism of hydroxyzine, leading to higher blood levels and an increased risk of adverse effects. singlecare.comverywellhealth.com
Table 3: Examples of Drugs Affecting Hepatic Metabolism of this compound
| Interaction Type | Examples | Potential Clinical Consequence |
|---|---|---|
| CYP3A4/5 Inhibitors | ||
| Acalabrutinib, Abametapir, Amprenavir drugbank.com | Increased hydroxyzine levels, risk of toxicity | |
| CYP3A4/5 Inducers |
Anticholinergic Synergy with Other Anticholinergic Agents
This compound possesses significant anticholinergic (muscarinic receptor antagonist) properties. droracle.aidroracle.ai When used concurrently with other medications that also have anticholinergic effects, there is a risk of an increased anticholinergic burden. This can lead to a range of adverse effects, from bothersome symptoms like dry mouth and constipation to more severe complications such as urinary retention, blurred vision, and cognitive impairment, particularly in the elderly. addictionresource.comdroracle.ai
The synergistic effect arises from the additive blockade of muscarinic receptors in various parts of the body. droracle.ai
Table 4: Drug Classes with Anticholinergic Properties Synergistic with this compound
| Drug Class | Examples |
|---|---|
| Tricyclic Antidepressants | Amitriptyline, Doxepin |
| Antipsychotics | Olanzapine, Clozapine |
| Bladder Antispasmodics | Oxybutynin, Tolterodine, Solifenacin verywellhealth.com |
| Other First-Generation Antihistamines | Diphenhydramine, Meclizine verywellhealth.com |
Clinically Significant Drug Combinations and Their Mechanistic Basis
The following table summarizes some of the most clinically significant drug combinations with this compound and the underlying mechanisms of interaction.
Table 5: Summary of Clinically Significant Drug Combinations with this compound
| Interacting Drug/Class | Mechanism of Interaction | Clinical Implication |
|---|---|---|
| QTc-Prolonging Agents (e.g., Amiodarone, Quetiapine) | Additive pharmacodynamic effect on cardiac ion channels (hERG) singlecare.comhealthline.com | Increased risk of life-threatening cardiac arrhythmias, such as Torsade de Pointes. healthline.comdrugbank.com |
| CNS Depressants (e.g., Benzodiazepines, Opioids) | Pharmacodynamic synergism leading to enhanced CNS depression nih.govaddictionresource.com | Increased sedation, drowsiness, impaired coordination, and risk of respiratory depression. verywellhealth.comaddictionresource.com |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Pharmacokinetic interaction; inhibition of hydroxyzine metabolism | Elevated plasma concentrations of hydroxyzine, increasing the risk of dose-related adverse effects. |
| Anticholinergic Drugs (e.g., Oxybutynin, Amitriptyline) | Additive pharmacodynamic effect due to blockade of muscarinic receptors addictionresource.comdroracle.ai | Increased risk and severity of anticholinergic side effects (dry mouth, constipation, urinary retention, cognitive impairment). droracle.ai |
| Alcohol | Pharmacodynamic synergism leading to enhanced CNS depression medicalnewstoday.com | Significantly increased risk of drowsiness, dizziness, and impaired motor skills. verywellhealth.com |
Adverse Drug Reaction Mechanisms and Safety Profiles of Hydroxyzine Hydrochloride
Cardiovascular Safety
The cardiac safety of hydroxyzine (B1673990) has been a subject of re-evaluation, with concerns focusing on its potential to disrupt normal cardiac repolarization.
Mechanisms of QTc Interval Prolongation
The prolongation of the QTc interval by hydroxyzine hydrochloride is primarily attributed to its inhibitory effects on multiple cardiac ion channels that are crucial for the cardiac action potential. nih.gov Nonclinical electrophysiological studies have demonstrated that hydroxyzine causes a concentration-dependent inhibition of several human cardiac ion channels. nih.gov
The principal mechanism involves the blockade of the human ether-a-go-go-related gene (hERG) potassium ion channels. nih.govdroracle.aidroracle.ai These channels are responsible for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential. droracle.ai By inhibiting hERG channels, hydroxyzine delays this repolarization process, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG). nih.govdroracle.ai
In addition to its prominent effect on hERG channels, hydroxyzine has been shown to inhibit other cardiac ion channels, although to a lesser extent. researchgate.net
Table 1: Inhibitory Effects of Hydroxyzine on Human Cardiac Ion Channels
| Ion Channel | IC50 Value | Implication |
|---|---|---|
| hERG (Kv11.1) | 0.39 µM | Primary contributor to delayed repolarization and QT prolongation. researchgate.net |
| Nav1.5 | 13.3 µM | Potential minor role in altering cardiac conduction. researchgate.net |
| Cav1.2 | 8.6 µM | Potential for compensatory effects on the action potential. nih.govresearchgate.net |
Risk of Torsade de Pointes
The prolongation of the QTc interval is a recognized risk factor for developing severe cardiac arrhythmias, most notably Torsade de Pointes (TdP). nih.gov TdP is a specific form of polymorphic ventricular tachycardia that can lead to ventricular fibrillation and sudden cardiac death. nih.gov
The risk of TdP associated with hydroxyzine is considered conditional. nih.govdrugbank.com Pharmacovigilance data reviews have identified cases of QT prolongation and/or TdP potentially linked to hydroxyzine use. nih.govdrugbank.com However, these events are most likely to occur in patients with pre-existing risk factors for QT prolongation. www.gov.uk A review of safety data found that, excluding intentional overdoses, all identified cases of QT prolongation or TdP involved patients with at least one additional underlying risk factor. nih.govdrugbank.com
Key risk factors that increase susceptibility to hydroxyzine-induced TdP include:
Pre-existing cardiovascular disease. www.gov.uk
Concomitant use of other medications known to prolong the QT interval. www.gov.uk
Significant electrolyte imbalances, such as hypokalemia (low potassium) or hypomagnesemia (low magnesium). www.gov.uk
Congenital long QT syndrome. droracle.ai
A family history of sudden cardiac death. www.gov.uk
Significant bradycardia (slow heart rate). www.gov.uk
The combination of cardiovascular disorders with the simultaneous use of other drugs known to cause arrhythmia has been identified as the greatest combined risk factor. nih.gov Therefore, the cardiac safety profile of hydroxyzine supports its classification as a drug with a "conditional risk of TdP". nih.govdrugbank.com
Central Nervous System Adverse Effects
As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to a variety of effects on the central nervous system (CNS). pdcrx.comdroracle.ai
Sedation and Drowsiness Mechanisms
The primary mechanism responsible for the sedative and drowsy effects of hydroxyzine is its potent inverse agonism of the histamine (B1213489) H1 receptor in the central nervous system. wikipedia.org Histamine in the brain acts as a neurotransmitter that promotes wakefulness and alertness. nih.gov By blocking H1 receptors, hydroxyzine inhibits the excitatory actions of histamine, leading to a suppression of activity at subcortical levels of the CNS and resulting in sedation and drowsiness. wikipedia.orgmedcentral.com
In addition to its primary antihistaminic action, hydroxyzine's activity at other neuroreceptors may contribute to its sedative profile:
Serotonin (B10506) 5-HT2A Receptor Antagonism: Hydroxyzine acts as an antagonist at these receptors, a property that may contribute to its anxiolytic and calming effects. wikipedia.org
Dopamine (B1211576) D2 Receptor Antagonism: Weak antagonism at D2 receptors is another feature of its pharmacological profile. wikipedia.org
α1-Adrenergic Receptor Antagonism: Blockade of these receptors can also contribute to sedative effects. wikipedia.org
The sedative effects typically have an onset of 15-30 minutes after oral administration and can persist for 4-6 hours. medcentral.com While drowsiness is a common initial effect, it may diminish after a few days of continuous therapy. droracle.ai
Cognitive and Psychomotor Impairment
The CNS depressant effects of hydroxyzine can lead to impairments in cognitive function and psychomotor performance. medcentral.com Patients should be cautioned that the medication may impair their ability to perform tasks that require mental alertness or physical coordination, such as driving or operating machinery. medcentral.comdroracle.ai
The mechanisms underlying this impairment are linked to its sedative and anticholinergic properties:
Sedation: The H1-receptor blockade that causes drowsiness also slows reaction times and impairs performance on psychomotor tasks. nih.gov Studies have shown that hydroxyzine can impair performance on tasks measuring divided attention and executive function. nih.govresearchgate.net
Anticholinergic Effects: Hydroxyzine possesses anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors. pdcrx.comwikipedia.org The neurotransmitter acetylcholine is vital for memory and learning. drugs.com By interfering with acetylcholine, hydroxyzine can cause cognitive disturbances, memory impairment, and confusion, particularly with long-term use or in older adults. pdcrx.comdrugs.com
Research comparing morning versus evening doses found that psychomotor impairment was generally of a larger magnitude after morning doses. nih.gov
Paradoxical Excitation and Agitation
In some individuals, particularly children, hydroxyzine can cause a paradoxical reaction characterized by CNS stimulation instead of sedation. droracle.aidroracle.ai This can manifest as:
Excitation. drugs.com
Agitation. drugs.com
Irritability. droracle.ai
Insomnia. drugs.com
Hyperactivity. droracle.ai
Jitteriness. droracle.ai
The precise mechanism for this paradoxical effect is not fully understood but is thought to be related to the drug's complex interactions within the CNS. droracle.ai This reaction is a recognized, though less common, adverse effect of first-generation antihistamines. droracle.aidrugs.com
Table 2: Summary of CNS Adverse Effects and Mechanisms
| Adverse Effect | Primary Mechanism(s) | Contributing Factors |
|---|---|---|
| Sedation/Drowsiness | Histamine H1 receptor inverse agonism in the CNS. wikipedia.org | 5-HT2A, D2, and α1-adrenergic receptor antagonism. wikipedia.org |
| Cognitive Impairment | Anticholinergic activity (muscarinic receptor blockade). pdcrx.comdrugs.com | General CNS depression from H1 blockade. nih.gov |
| Psychomotor Impairment | Histamine H1 receptor blockade leading to slowed reaction times. nih.gov | General sedative effects. medcentral.com |
| Paradoxical Excitation | Not fully understood; likely complex CNS interactions. droracle.ai | More common in the pediatric population. droracle.aidroracle.ai |
Rare Severe Neurological Events (e.g., involuntary motor activity, seizures, hallucinations)
While generally well-tolerated, this compound has been associated with rare but severe neurological adverse events. These events can include involuntary motor activity, seizures, and hallucinations. rxlist.comwikipedia.org
Involuntary Motor Activity: Tremors and involuntary motor activity have been reported, particularly at doses considerably higher than those recommended. rxlist.commedcentral.com These effects are likely due to the drug's impact on the central nervous system.
Seizures: Seizures, also referred to as convulsions, have been documented in some individuals using hydroxyzine. webmd.comgoodrx.com A seizure is characterized by an abnormal and unregulated electrical discharge in the brain's cortical gray matter, which temporarily disrupts normal brain function. msdmanuals.com It's important to note that a single seizure does not equate to an epilepsy diagnosis. msdmanuals.com Seizures can be triggered by various factors, including certain medications. pennmedicine.orgnih.gov
Hallucinations: Hallucinations, which involve perceiving things that are not present, have been reported as a rare side effect of hydroxyzine. goodrx.commedicalnewstoday.com These occurrences have been noted in postmarketing reports and are often associated with overdosage. rxlist.comwikipedia.org
Interactive Data Table: Rare Severe Neurological Events Associated with this compound
| Neurological Event | Description | Associated Factors |
|---|---|---|
| Involuntary Motor Activity | Uncontrolled muscle movements, including tremors. medicalnewstoday.com | Higher than recommended doses. rxlist.commedcentral.com |
| Seizures | Abnormal electrical discharges in the brain leading to convulsions. msdmanuals.comdrugs.com | Can occur in some individuals using hydroxyzine. webmd.com |
| Hallucinations | Seeing or hearing things that are not there. goodrx.compennmedicine.org | Often linked to overdosage. wikipedia.org |
Anticholinergic Adverse Events and Their Receptorial Basis
This compound, a first-generation antihistamine, exhibits significant anticholinergic activity by blocking muscarinic acetylcholine receptors. wikipedia.orgdroracle.ai This action, in addition to its primary histamine H1 receptor antagonism, is responsible for a range of adverse effects. wikipedia.orgdroracle.ai
The blockade of muscarinic receptors in the peripheral and central nervous systems leads to a variety of symptoms. nih.gov Common peripheral anticholinergic effects include:
Dry Mouth: Reduced saliva production. droracle.aipatsnap.com
Constipation: Decreased gut motility. droracle.aipatsnap.com
Urinary Retention: Difficulty urinating due to inhibition of bladder muscle contraction. goodrx.comdroracle.ai
Blurred Vision: Impaired ability of the eye to focus. droracle.aipatsnap.com
Central anticholinergic effects can manifest as confusion, cognitive impairment, and in some cases, delirium, particularly in elderly patients. droracle.ai The elderly are more susceptible to these effects due to age-related changes in physiology. mayoclinic.org
Interactive Data Table: Anticholinergic Adverse Events of this compound
| Adverse Event | Receptorial Basis | Clinical Manifestation |
|---|---|---|
| Dry Mouth | Blockade of muscarinic receptors in salivary glands. | Decreased saliva production, difficulty swallowing or speaking. patsnap.com |
| Constipation | Inhibition of acetylcholine's effects on gastrointestinal smooth muscle. | Reduced gut motility. nih.gov |
| Urinary Retention | Antagonism of muscarinic receptors in the bladder. | Difficulty urinating. droracle.ai |
| Blurred Vision | Blockade of muscarinic receptors in the ciliary muscle of the eye. | Impaired accommodation and focus. patsnap.com |
| Cognitive Impairment | Central nervous system penetration and blockade of muscarinic receptors in the brain. | Confusion, memory impairment, particularly in the elderly. droracle.ai |
Gastrointestinal System Effects
The anticholinergic properties of this compound can lead to gastrointestinal side effects. patsnap.com By blocking the action of acetylcholine in the gastrointestinal tract, the drug can reduce smooth muscle motility, leading to constipation. nih.govpatsnap.com Some individuals may also experience nausea and vomiting. webmd.compatsnap.com Taking the medication with food may help to manage these symptoms. patsnap.com
Dermatological Reactions
While hydroxyzine is used to treat allergic skin conditions, it can, in rare instances, cause dermatological reactions. drugs.comnih.gov These can range from a generalized maculopapular eruption to more severe reactions. nih.gov
One rare but serious skin reaction is acute generalized exanthematous pustulosis (AGEP). webmd.comgoodrx.com This condition is characterized by the sudden appearance of a rash with blisters, redness, and sometimes fever. goodrx.com If signs of AGEP or other severe skin reactions occur, use of hydroxyzine should be discontinued. rxlist.comwebmd.com Allergic reactions to hydroxyzine can also manifest as rash, itching, and hives. medicalnewstoday.compatsnap.com
Other Rare or Specific Adverse Reactions (e.g., priapism)
A rare but serious adverse reaction associated with hydroxyzine is priapism, a persistent and often painful erection lasting more than four hours that is not related to sexual stimulation. goodrx.comdroracle.ai This is considered a urologic emergency that can lead to permanent damage if not treated promptly. goodrx.comdroracle.ai
The mechanism is believed to be related to hydroxyzine's alpha-adrenergic blocking properties, which can disrupt the balance of blood flow in the penis. droracle.ainih.gov While very rare, cases have been reported, including in instances of overdose. goodrx.comnih.govuic.edu
Neurodevelopmental Safety Concerns in Pediatric Populations
Recent research has raised concerns about the neurodevelopmental safety of hydroxyzine in pediatric populations, particularly with repeated use in young children. bcchr.ca Hydroxyzine is a psychotropic medication, meaning it can cross the blood-brain barrier and affect neuronal function. bcchr.ca
A population-based longitudinal study found that repeated use of hydroxyzine in children under five was associated with higher rates of tic disorders, anxiety, and conduct disorders later in childhood. bohrium.comdntb.gov.uanih.govnih.gov The study noted that children with five or more prescriptions had a notable increase in the odds of developing these conditions. bcchr.cabohrium.com While a causal relationship has not been definitively established, these findings suggest a need for caution and for using hydroxyzine for the shortest possible duration in preschool-aged children. bohrium.comdntb.gov.uanih.gov
Interactive Data Table: Neurodevelopmental Outcomes Associated with Repeated Hydroxyzine Use in Preschool Children
| Neurodevelopmental Disorder | Odds Ratio (95% CI) for Repeat vs. Single Prescription |
|---|---|
| Tic Disorder | 1.55 (1.23–1.96) nih.govnih.gov |
| Anxiety | 1.34 (1.05–1.70) nih.govnih.gov |
| Disturbance of Conduct | 1.34 (1.08–1.66) nih.govnih.gov |
Risk Stratification and Contraindications Based on Patient Comorbidities (e.g., glaucoma, prostatic hypertrophy)
The anticholinergic effects of this compound necessitate careful consideration in patients with certain pre-existing medical conditions. drugs.comdrugs.com
Glaucoma: Hydroxyzine should be used with caution in patients with narrow-angle glaucoma. rxlist.comhealthline.com Its anticholinergic properties can increase intraocular pressure, potentially worsening the condition. droracle.aidrugs.com
Prostatic Hypertrophy: Patients with benign prostatic hyperplasia (prostatic hypertrophy) are at increased risk for urinary retention when taking hydroxyzine. droracle.ai The drug's anticholinergic effects can interfere with bladder emptying. droracle.ai
Elderly patients are particularly vulnerable to the anticholinergic side effects of hydroxyzine, including confusion, drowsiness, and urinary retention. mayoclinic.orgdroracle.ai Therefore, it should be used with caution in this population. droracle.ai
Reproductive and Developmental Toxicology:
Teratogenic Potential from Preclinical Studies
Preclinical animal studies have been instrumental in evaluating the teratogenic potential of this compound. Research conducted on various animal models has indicated that hydroxyzine can induce fetal abnormalities, particularly when administered at doses significantly higher than the standard human therapeutic range fda.govnih.govsinglecare.com. These findings have led to a cautious approach regarding its use during early pregnancy.
In studies involving pregnant mice, rats, and rabbits, the administration of hydroxyzine resulted in observable fetal defects fda.govnih.gov. The specific nature of these abnormalities has been a key focus of developmental toxicology research. While direct extrapolation of these findings to humans requires careful consideration, the consistent results across multiple species have established a teratogenic risk profile in animal models singlecare.comnih.gov. Due to the lack of well-controlled studies in humans, hydroxyzine is often contraindicated during the first trimester of pregnancy singlecare.comnih.gov. The drug is known to cross the placental barrier, which can lead to higher concentrations in the fetus compared to the mother drugs.come-lactancia.org.
The table below summarizes key findings from representative preclinical studies on the teratogenic potential of this compound.
| Animal Model | Dosage Level | Key Findings |
| Mouse | Substantially above human therapeutic range | Induced fetal abnormalities fda.govnih.gov |
| Rat | Substantially above human therapeutic range | Induced fetal abnormalities fda.govnih.govsinglecare.com |
| Rabbit | Substantially above human therapeutic range | Induced fetal abnormalities nih.govsinglecare.com |
It is important to note that while these animal studies show a risk, human data is limited. One study involving over 200 women who used hydroxyzine during pregnancy did not report an increase in birth defects nih.gov. However, the existing animal data remains a primary consideration in risk assessment.
Considerations for Lactational Exposure
The potential for exposure to this compound through breast milk is a significant consideration for nursing mothers. While it is not definitively known whether hydroxyzine itself is excreted in human milk, its principal metabolite, cetirizine (B192768), is known to be excreted e-lactancia.org. Given this, and because many drugs do pass into breast milk, caution is advised fda.govnih.gov.
Occasional, small doses of hydroxyzine are not expected to cause adverse effects in breastfed infants nih.govnih.gov. However, larger doses or more prolonged use may lead to drowsiness, irritability, and other effects in the infant nih.govnih.govmothertobaby.org. There have been reports of sedation in infants exposed to hydroxyzine through breast milk nih.gov. Antihistamines, particularly when administered in high doses, may also have the potential to decrease milk supply nih.gove-lactation.com. This effect is thought to be related to the anti-prolactin properties of the drug, although this is less likely to be an issue once lactation is well-established nih.gove-lactation.com.
Due to these potential risks, hydroxyzine is often not recommended for use by nursing mothers, and alternative medications may be preferred, especially when nursing a newborn or preterm infant drugs.comnih.gov. If hydroxyzine is used, monitoring the infant for signs of lethargy and ensuring adequate feeding is recommended e-lactation.com.
The table below outlines the primary considerations regarding this compound exposure during lactation.
| Aspect | Key Considerations |
| Excretion in Breast Milk | It is unknown if hydroxyzine is excreted in human milk, but its main metabolite, cetirizine, is e-lactancia.org. Due to the likelihood of drug transfer, it is recommended to avoid use nih.gov. |
| Potential Infant Effects | Larger or prolonged doses may cause drowsiness and irritability in the infant nih.govnih.govmothertobaby.org. Sedation has been reported in some cases nih.gov. |
| Effects on Milk Supply | High doses of antihistamines may potentially decrease milk supply, particularly before lactation is well-established nih.gove-lactation.com. |
| Recommendations | Use is generally not recommended during breastfeeding drugs.com. Alternative medications are often preferred nih.gov. If used, monitoring the infant for adverse effects is crucial e-lactation.com. |
Special Populations Research in Hydroxyzine Hydrochloride Pharmacology
Pediatric Patient Research
The use of hydroxyzine (B1673990) hydrochloride in children requires special consideration due to the dynamic physiological changes that occur during development.
The pharmacokinetic profile of hydroxyzine in children differs notably from that in adults, primarily due to maturational changes in drug metabolism and distribution. drugbank.comreallifepharmacology.com Studies have shown that the elimination half-life of hydroxyzine is, on average, shorter in children compared to adults. drugbank.com
One study involving 12 children with a mean age of 6.1 years reported an average elimination half-life of 7.1 hours. nih.govjohnshopkins.edu This is significantly shorter than the reported half-life in adults, which is approximately 20 hours. reallifepharmacology.com The research also noted a correlation between age and half-life, with the elimination half-life increasing as a child gets older. nih.govaap.org For instance, the half-life was 4 hours in a one-year-old patient and increased to 11 hours in a 14-year-old patient. aap.org
The clearance rate of hydroxyzine is also faster in children. Research has documented a mean clearance rate of 32.08 ± 11.05 ml/min/kg in children, which is considerably higher than in adults. nih.gov Similarly, the apparent volume of distribution is larger in the pediatric population, with a mean of 18.5 ± 8.6 L/kg. nih.gov
| Parameter | Pediatric Patients | Adult Patients |
|---|---|---|
| Mean Elimination Half-Life | ~7.1 hours | ~20 hours |
| Mean Clearance Rate | 31.1 ± 11.1 mL/min/kg | 9.8 ± 3.3 mL/min/kg |
| Mean Volume of Distribution | 18.5 ± 8.6 L/kg | 16 ± 3 L/kg |
The long-term safety of hydroxyzine, particularly concerning neurodevelopmental outcomes, has been a subject of recent investigation. A population-based longitudinal study identified hydroxyzine as one of the most frequently prescribed drugs affecting the central nervous system in children under five. nih.govnih.gov This study revealed an association between the repeated prescription of hydroxyzine in preschool-aged children and higher rates of certain mental and psychomotor disorders up to the age of 10. nih.gov
Specifically, frequent users of hydroxyzine showed a statistically significant increase in the prevalence of tic disorders, anxiety, and disturbance of conduct compared to short-term users. nih.gov The odds ratios for these conditions were found to be 1.55 for tic disorder, 1.34 for anxiety, and 1.34 for disturbance of conduct in children who received repeat prescriptions. nih.govresearchgate.net An increased trend, though not statistically significant, was also observed for Attention-Deficit/Hyperactivity Disorder (ADHD) and emotional disturbances. nih.govnih.gov These findings suggest a potential association between long-term hydroxyzine use in early childhood and adverse neurodevelopmental effects. nih.gov However, researchers emphasize that these findings show an association, and controlled studies are needed to establish a causal relationship. nih.govdntb.gov.ua
| Disorder | Odds Ratio (Frequent vs. Single Prescription) | 95% Confidence Interval |
|---|---|---|
| Tic Disorder | 1.55 | 1.23 - 1.96 |
| Anxiety | 1.34 | 1.05 - 1.70 |
| Disturbance of Conduct | 1.34 | 1.08 - 1.66 |
Research into the effects of central nervous system-acting drugs like hydroxyzine in children is complicated by inherent challenges in pediatric neuropsychiatric diagnosis. nih.gov Diagnosing mental disorders in preschool-aged children is particularly difficult due to the rapid developmental changes and the symptomatic overlap between different conditions. nih.govhilarispublisher.com The developing brain undergoes significant maturation well into adolescence, making it vulnerable to external influences. hilarispublisher.com These diagnostic complexities create difficulties in accurately assessing the potential neuropsychiatric effects of medications in young children. nih.gov
Geriatric Patient Research
The pharmacology of hydroxyzine is significantly altered in the geriatric population, leading to an increased risk of adverse effects.
Elderly patients exhibit altered pharmacokinetics of hydroxyzine, most notably a prolonged elimination half-life. drugbank.com One pharmacokinetic study in healthy elderly subjects (mean age 69.5 years) found the serum elimination half-life of hydroxyzine to be 29.3 ± 10.1 hours. nih.gov This is a substantial increase compared to the approximately 20-hour half-life seen in younger adults. reallifepharmacology.com
In addition to the extended half-life, the volume of distribution was also found to be larger in the elderly, at 22.5 ± 6.3 L/kg. nih.gov The clearance rate, however, was 9.6 ± 3.2 ml/min/kg. nih.gov These age-related changes in pharmacokinetics mean that the drug remains in the body for a longer period, which can contribute to a prolonged duration of action and an increased risk of side effects. droracle.aiconsensus.app
| Parameter | Adult Patients | Geriatric Patients |
|---|---|---|
| Mean Elimination Half-Life | ~20 hours | ~29.3 hours |
| Mean Volume of Distribution | 16 ± 3 L/kg | ~22.5 L/kg |
| Mean Clearance Rate | 9.8 ± 3.3 mL/min/kg | 9.6 ± 3.2 ml/min/kg |
Geriatric patients are particularly vulnerable to the central nervous system (CNS) and anticholinergic side effects of hydroxyzine. droracle.aidroracle.ai This heightened susceptibility is due to a combination of factors, including age-related changes in pharmacokinetics, fewer cholinergic neurons in the brain, and a reduced capacity of the liver and kidneys to metabolize and excrete medications. drugs.com
The anticholinergic properties of hydroxyzine can lead to a range of adverse effects in the elderly, including dry mouth, confusion, cognitive impairment, blurred vision, constipation, and urinary retention. droracle.aisinglecare.com These effects can worsen cognitive function and potentially contribute to delirium and falls. droracle.aidroracle.ai Furthermore, the sedative properties of hydroxyzine can cause significant drowsiness and difficulty with thinking. singlecare.com The concurrent use of other medications with CNS depressant or anticholinergic properties can exacerbate these risks. singlecare.com Due to these concerns, hydroxyzine is generally recommended to be used with caution in the elderly population. droracle.ai
Pregnant and Lactating Individuals:
The use of hydroxyzine hydrochloride during pregnancy presents a complex balance of potential risks and benefits, informed by a combination of animal studies, human observational data, and case reports. Due to inadequate clinical data in humans, particularly during the first trimester, hydroxyzine is contraindicated in early pregnancy. pfizermedical.com
Animal studies have formed a significant basis for initial safety concerns. Research in mice, rats, and rabbits demonstrated that administration of hydroxyzine at doses substantially higher than the human therapeutic range resulted in fetal abnormalities. pfizermedical.com This has led to a cautious approach, although the direct translation of these findings to human risk is not always straightforward. longdom.org
Human data, while limited, provides a more direct, albeit incomplete, picture. Hydroxyzine is known to cross the placental barrier, which can lead to higher concentrations of the drug in the fetus than in the mother. A prospective, controlled observational study that followed 120 women exposed to either hydroxyzine or its metabolite, cetirizine (B192768), did not find a significant increase in the rates of major or minor anomalies, stillbirth, or differences in birth weight and gestational age compared to a control group. nih.gov Another series of studies involving over 200 women who used hydroxyzine during pregnancy also reported no increase in birth defects. mothertobaby.org
Despite these findings, there are documented risks associated with use in late pregnancy and during labor. Reports have described neonatal withdrawal syndrome in infants whose mothers used hydroxyzine long-term or in high doses. nih.govnih.govsemanticscholar.orgsemanticscholar.org Symptoms of this syndrome can manifest within hours to a month after birth and may include tremors, irritability, poor feeding, and in severe cases, seizures. mothertobaby.orgnih.govresearchgate.net One case reported neonatal seizures in an infant born to a mother treated with 150 mg/day of hydroxyzine in late pregnancy. nih.gov
| Research Type | Population | Key Findings | Citation(s) |
| Animal Studies | Pregnant mice, rats, rabbits | Fetal abnormalities observed at doses significantly above the human therapeutic range. | pfizermedical.com |
| Prospective Controlled Study | 120 pregnant women (53 exposed to hydroxyzine during organogenesis) | No significant increase in teratogenic risk, major/minor anomalies, or adverse pregnancy outcomes. | nih.gov |
| Observational Studies | >200 pregnant women | No reported increase in birth defects. | mothertobaby.org |
| Case Reports | Neonates of mothers on long-term/high-dose hydroxyzine | Reports of neonatal withdrawal syndrome, including symptoms like seizures, jitteriness, and feeding problems. | mothertobaby.orgnih.govnih.gov |
The extent to which this compound is excreted into human breast milk remains largely unknown, which has led to cautionary recommendations from regulatory bodies like the FDA. droracle.aidroracle.ai Official drug labeling states that it is not known whether hydroxyzine is present in human milk, and therefore, its use in nursing mothers is generally not advised. droracle.aidroracle.ai
Despite the lack of direct studies on hydroxyzine, some inferences can be drawn from its pharmacokinetic properties and data on its active metabolite, cetirizine. Hydroxyzine has high plasma protein binding and a large volume of distribution, characteristics that generally make significant excretion into breast milk less likely. e-lactation.com Cetirizine is known to be excreted into breast milk and is considered compatible with breastfeeding. e-lactation.com
While small, occasional doses of hydroxyzine are not expected to cause adverse effects in breastfed infants, larger or prolonged use may pose risks. nih.gov Potential effects on the infant include drowsiness and irritability. mothertobaby.orgnih.gov Furthermore, there is a theoretical risk that antihistamines, particularly when combined with a sympathomimetic, could decrease milk supply, especially before lactation is well-established. nih.gov A French pharmacovigilance report identified eight cases of adverse reactions in infants potentially linked to maternal hydroxyzine use, primarily sedation. nih.gov
Patients with Specific Organ Impairment (e.g., Hepatic, Renal)
The pharmacology of hydroxyzine is significantly altered in patients with hepatic or renal impairment, necessitating careful consideration.
Hepatic Impairment: Hydroxyzine is extensively metabolized by the liver. drugbank.comdroracle.ai In patients with hepatic dysfunction, such as primary biliary cirrhosis, the drug's elimination is impaired. droracle.ainih.gov This can lead to an accumulation of the drug and its metabolites, prolonging its half-life and enhancing its sedative effects. droracle.aidrugs.com Consequently, dose adjustments are often recommended for patients with liver disease. drugs.commedscape.com For instance, in patients with biliary cirrhosis, changing the dosing interval to once every 24 hours may be appropriate. medscape.com
Renal Impairment: Although hydroxyzine is primarily metabolized by the liver, its metabolites are excreted via the kidneys. drugs.com In patients with renal insufficiency, these metabolites can accumulate, increasing the risk of adverse effects. drugs.comdroracle.ai The elimination half-life of hydroxyzine is likely to be prolonged in this population. drugbank.com Dose reduction is recommended for patients with moderate to severe renal impairment. droracle.ainih.gov For individuals with a creatinine (B1669602) clearance of 50 mL/min or less, administering 50% of the normal dose is suggested. medscape.com
| Organ Impairment | Pharmacokinetic/Pharmacodynamic Considerations | Citation(s) |
| Hepatic | - Extensively metabolized by the liver. - Impaired elimination and prolonged half-life in patients with liver disease (e.g., primary biliary cirrhosis). - Potential for drug accumulation and enhanced sedative effects. | drugbank.comdroracle.ainih.govdrugs.com |
| Renal | - Metabolites are excreted by the kidneys. - Risk of metabolite accumulation in renal failure. - Elimination half-life is likely prolonged. - Dose reduction is recommended. | drugbank.comdrugs.comdroracle.ainih.gov |
Patients with Pre-existing Cardiovascular Conditions
Research has established a link between this compound and a risk of cardiac rhythm abnormalities, specifically QT interval prolongation and Torsade de Pointes (TdP). nih.govwww.gov.ukggcmedicines.org.uk This risk is particularly pronounced in patients with pre-existing cardiovascular conditions. drugs.comdroracle.ai The mechanism involves hydroxyzine's inhibitory effect on the human ether-a-go-go-related gene (hERG) potassium ion channels, which play a crucial role in cardiac repolarization. nih.govdroracle.aidroracle.ainih.gov Inhibition of these channels can delay ventricular repolarization, leading to a prolonged QT interval. droracle.aidroracle.ai
A comprehensive review of pharmacovigilance data from 1955 to 2016 identified 59 reports of QT prolongation or TdP potentially associated with hydroxyzine use. nih.gov Crucially, aside from cases of intentional overdose, every patient involved had at least one additional risk factor for such an event. nih.govresearchgate.net The presence of underlying cardiovascular disorders, especially in combination with other drugs known to induce arrhythmia, was identified as the greatest combined risk factor. nih.govresearchgate.net
Due to these findings, hydroxyzine is contraindicated in patients with a known history of acquired or congenital QT interval prolongation. pfizermedical.comdrugs.com Caution is strongly advised for patients with other cardiovascular risk factors, including:
A family history of sudden cardiac death www.gov.uk
Recent myocardial infarction droracle.ai
Uncompensated heart failure droracle.ai
Significant bradycardia (slow heart rate) www.gov.uk
Significant electrolyte imbalances, such as hypokalemia (low potassium) or hypomagnesemia (low magnesium) www.gov.uk
Emerging Research Avenues and Future Directions for Hydroxyzine Hydrochloride
Elucidation of Novel Therapeutic Indications and Off-Label Uses
While traditionally used for anxiety and pruritus, the unique properties of hydroxyzine (B1673990) hydrochloride have prompted investigation into new therapeutic areas. Research is actively exploring its efficacy in a range of conditions beyond its licensed indications.
One significant area of investigation is its use in interstitial cystitis (IC) , a chronic and painful bladder condition. researchgate.netoipub.com The rationale for its use stems from the hypothesis that mast cell activation in the bladder wall contributes to the symptoms of IC. oup.comdntb.gov.ua Hydroxyzine's ability to stabilize mast cells and inhibit the release of histamine (B1213489) and other inflammatory mediators is thought to alleviate bladder pain and urinary frequency. oup.comresearchgate.net An open-label study reported a 40% reduction in symptom scores among patients with IC, with this figure rising to 55% in patients with a history of allergies, suggesting a particular benefit for this subgroup. researchgate.net However, a larger 18-month pilot study by the Interstitial Cystitis Clinical Trials Group found that hydroxyzine alone did not produce a statistically significant benefit compared to placebo, although some patients did experience a positive response. oipub.com This highlights the need for further research to identify the specific patient populations with IC who are most likely to benefit from hydroxyzine therapy. oipub.comnih.gov
Another promising application is in the management of chemotherapy-induced nausea and vomiting (CINV) . scite.aisielc.com Nausea and vomiting are distressing side effects of chemotherapy, and psychological factors like anxiety can exacerbate these symptoms. scite.ai A study investigating the use of hydroxyzine as an adjunct to ondansetron (B39145) in pediatric patients found that the combination significantly improved the control of acute emesis compared to ondansetron alone. scite.ai Patients receiving hydroxyzine also reported better sleep quality and appetite. scite.ai This suggests that hydroxyzine's anxiolytic and antiemetic properties may work synergistically with standard antiemetics to improve patient outcomes. scite.aiscispace.com
The anxiolytic effects of hydroxyzine are also being formally evaluated for managing preoperative anxiety (POA) , particularly in children. tandfonline.comoup.com While widely used in clinical practice for this purpose, robust evidence from controlled trials has been limited. oup.com A recent double-blind, randomized clinical trial in children aged 2-16 found that hydroxyzine alone was not more effective than a placebo in controlling POA. tandfonline.comscilit.com However, the study did note that the combination of hydroxyzine with distracting techniques, such as the presence of clowns, was effective in preventing the progression of anxiety. tandfonline.com
Emerging preclinical research has also pointed towards a potential role for hydroxyzine in oncology . A 2022 study found that hydroxyzine induces cell death in triple-negative breast cancer cells by modulating the Jak2/STAT3 signaling pathway and increasing mitochondrial superoxide. scispace.com While this research is in its early stages, it opens a new avenue for investigating hydroxyzine as a potential anticancer agent. scispace.com
| Investigational Use | Mechanism of Action / Rationale | Key Research Findings |
| Interstitial Cystitis (IC) | Mast cell stabilization; antihistaminic effects in the bladder wall. oup.comdntb.gov.ua | Mixed results: an open-label trial showed a 40-55% symptom reduction researchgate.net, while a larger pilot study found no significant benefit over placebo. oipub.com |
| Chemotherapy-Induced Nausea and Vomiting (CINV) | Anxiolytic and antiemetic properties. scite.ai | Combination with ondansetron significantly improved control of acute emesis in pediatric patients compared to ondansetron alone. scite.ai |
| Preoperative Anxiety (POA) | Sedative and anxiolytic effects. tandfonline.com | A clinical trial in children found hydroxyzine alone was not superior to placebo, but effective when combined with distraction techniques. tandfonline.comscilit.com |
| Triple-Negative Breast Cancer | Induction of apoptosis via Jak2/STAT3 pathway modulation. scispace.com | Preclinical study demonstrated that hydroxyzine induces cell death in specific cancer cell lines. scispace.com |
In-Depth Analysis of Immunomodulatory and Anti-Inflammatory Mechanisms
Beyond its well-known H1-receptor antagonism, hydroxyzine exhibits complex immunomodulatory and anti-inflammatory effects that are the subject of ongoing, in-depth analysis. This research is clarifying the molecular pathways through which hydroxyzine exerts its therapeutic effects, particularly in inflammatory conditions.
A key focus of this research is its action on mast cells . Mast cells are crucial players in allergic and inflammatory responses, releasing a host of mediators like histamine, serotonin (B10506), and pro-inflammatory cytokines upon activation. nih.govnih.gov Studies have demonstrated that hydroxyzine is a potent inhibitor of mast cell activation and degranulation. nih.govresearchgate.net For instance, research on an animal model of multiple sclerosis, experimental allergic encephalomyelitis (EAE), showed that hydroxyzine treatment inhibited the progression of the disease by 50% and reduced mast cell degranulation in the thalamus by 70%. nih.gov Similarly, in vitro studies using rat bladder tissue have shown that hydroxyzine can inhibit neurogenically-stimulated mast cell activation, a mechanism highly relevant to its use in interstitial cystitis. researchgate.net This inhibitory action on mast cells appears to be independent of its H1-receptor blocking properties. researchgate.net
Recent investigations have also delved into the effects of hydroxyzine on other immune cells, such as macrophages . A 2022 study analyzed the drug's activity in mammalian macrophage cells and found that it exerts a dual effect: while it can trigger a mild inflammatory response in non-activated macrophages, it has significant anti-inflammatory effects on already activated macrophages. researchgate.netnih.gov The study revealed that these anti-inflammatory actions are mediated, at least in part, through the downregulation of the p38 mitogen-activated protein kinase (p38 MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways. researchgate.netnih.gov These pathways are critical in regulating the production of inflammatory cytokines, and their inhibition by hydroxyzine represents a key anti-inflammatory mechanism. researchgate.net
These findings underscore that hydroxyzine's therapeutic utility extends beyond simple histamine blockade. Its ability to modulate fundamental inflammatory pathways and stabilize key immune cells like mast cells provides a scientific basis for its efficacy in allergic and inflammatory dermatoses, and supports its investigation for other immune-mediated conditions. nih.gov
Optimization of Therapeutic Strategies and Development of Clinical Guidelines
To maximize the benefits of hydroxyzine hydrochloride, current research is focused on optimizing therapeutic strategies and refining clinical guidelines. This involves comparative efficacy studies, understanding pharmacokinetic differences between its salt forms, and identifying patient populations most likely to respond.
One important area of research is defining hydroxyzine's place in the treatment of Generalized Anxiety Disorder (GAD) . Studies have compared its efficacy to benzodiazepines, a common class of anxiolytics. A large, 3-month, double-blind, randomized trial found that hydroxyzine (50 mg/day) was as effective as bromazepam (6 mg/day) in reducing anxiety symptoms in patients with GAD. Notably, both treatments were superior to placebo, and hydroxyzine demonstrated a comparable safety profile to bromazepam, with the exception of less frequent drowsiness. These findings suggest that hydroxyzine is a viable alternative to benzodiazepines, which carry a risk of dependence, and supports its inclusion in clinical guidelines as an effective treatment for GAD.
The optimization of therapy also involves understanding the nuances between different formulations. Hydroxyzine is available as a hydrochloride salt and a pamoate salt. Research into the pharmacokinetics of these forms indicates differences in solubility and absorption. This compound is more water-soluble and is generally absorbed more rapidly, leading to higher peak plasma concentrations and a quicker onset of action. This could be advantageous for managing acute anxiety symptoms. In contrast, the pamoate salt's lower solubility may result in slower absorption and a more prolonged duration of action. Further clinical studies are needed to determine how these pharmacokinetic differences translate into clinical outcomes and to guide the selection of the appropriate salt for specific patient needs.
Furthermore, real-world observational studies are providing valuable data on the drug's effectiveness in diverse populations. A prospective, non-interventional study in India on 400 patients with chronic pruritus from dermatological causes confirmed hydroxyzine's efficacy and tolerability. The study reported significant improvements in quality of life and pruritus scores as early as two weeks, with benefits sustained over a 12-week period. Such studies are crucial for developing evidence-based guidelines that reflect clinical practice and patient-reported outcomes.
Longitudinal Studies to Assess Long-Term Efficacy and Safety Across Diverse Cohorts
While hydroxyzine has a long history of clinical use, there is a recognized need for more robust longitudinal studies to definitively establish its long-term efficacy and safety profile, especially in vulnerable populations. Most efficacy studies for anxiety have been short-term, typically not exceeding 4 months, and long-term use is often considered off-label.
A key area of concern is its use in pediatric populations. A recent population-based longitudinal study investigated the neurodevelopmental outcomes in preschool children exposed to hydroxyzine. The study found that frequent users (five or more prescriptions) had a significantly higher rate of subsequent diagnoses for conditions such as tics and anxiety disorders compared to short-term users. The median time from the initiation of hydroxyzine to the development of a tic was 3.5 years. While this observational study does not establish causation, it highlights a potential association that warrants further investigation through controlled, long-term prospective studies to clarify the safety of extended hydroxyzine use in young children.
In geriatric cohorts, a primary concern revolves around the drug's anticholinergic properties. Some research has suggested a potential link between the long-term use of medications with strong anticholinergic effects, like hydroxyzine, and an increased risk of dementia in older adults. This underscores the importance of conducting large-scale, long-term cohort studies to quantify this risk and inform prescribing guidelines for the elderly.
Conversely, some studies provide reassurance for medium-term use in adults. A double-blind study on the efficacy and safety of hydroxyzine for Generalized Anxiety Disorder (GAD) over a 3-month period demonstrated sustained efficacy and a favorable safety profile compared to both placebo and a benzodiazepine (B76468).
Regulatory bodies have also prompted research into specific safety signals. Following advisories issued in the UK and Canada regarding the risk of QT prolongation and Torsade de Pointes, a longitudinal study was conducted to evaluate changes in prescribing patterns. The study found a 21% decrease in hydroxyzine initiation in the UK in the 12 months following the advisory, although a similar change was not observed in British Columbia, Canada. Such studies are vital for understanding the real-world impact of safety warnings and for continuously monitoring the benefit-risk profile of the drug across different healthcare systems.
Advanced Analytical and Bioanalytical Methodologies for Enhanced Drug Monitoring
The advancement of analytical chemistry has led to the development of highly sensitive and specific methods for the quantification of this compound and its metabolites in biological matrices. These sophisticated techniques are crucial for pharmacokinetic studies, bioequivalence trials, forensic toxicology, and therapeutic drug monitoring, ensuring precise and reliable measurements at very low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become the cornerstone for hydroxyzine analysis. researchgate.net Researchers have developed and validated ultra-sensitive methods, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) , capable of simultaneously determining hydroxyzine and its active metabolite, cetirizine (B192768), in various biological fluids including blood, urine, vitreous humor, and bile. scite.ai These methods offer very low limits of quantification (LOQ), often below 1 ng/mL, and require minimal sample volumes, making them ideal for forensic analysis and clinical studies where sample availability may be limited. scite.ai The high selectivity and accuracy of LC-MS/MS also allow it to be successfully applied in preclinical safety assays, such as evaluating the drug's effect on the human ether-a-go-go–related gene (hERG) channel.
Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of hydroxyzine enantiomers. researchgate.net Since enantiomers can have different pharmacological and toxicological profiles, the ability to quantify them individually is important. CE methods have been developed that are simple and rapid, with analysis times often under 9 minutes, for the quantitative enantiomeric analysis of hydroxyzine in pharmaceutical, urine, and serum samples. researchgate.netnih.gov
Other methodologies have also been refined for specific applications. High-Performance Liquid Chromatography (HPLC) with UV detection remains a robust and cost-effective method for quality control in pharmaceutical formulations, such as syrups and tablets. nih.govtandfonline.com Additionally, older but still relevant techniques like spectrophotometry and non-aqueous titrimetry have been optimized for the determination of hydroxyzine in bulk drug substance and pharmaceutical products, offering simple and accessible options for quality assurance. oup.com
| Analytical Technique | Application | Key Features |
| UHPLC-MS/MS | Pharmacokinetics, forensic toxicology, clinical trials. scite.ai | Ultra-sensitive (LOQ < 1 ng/mL), requires small sample volume, simultaneously quantifies hydroxyzine and cetirizine. |
| LC-MS | Bioequivalence studies, preclinical safety assays. researchgate.net | Rapid, specific, and validated for human plasma analysis. researchgate.net |
| Capillary Electrophoresis (CE) | Enantiomeric separation and quantification. researchgate.netnih.gov | Simple, rapid analysis (< 9 min), separates (S)- and (R)-enantiomers. researchgate.netnih.gov |
| HPLC-UV | Quality control of pharmaceutical formulations. nih.govtandfonline.com | Isocratic method, economically feasible for routine laboratory testing. nih.gov |
| Spectrophotometry / Titrimetry | Assay of bulk drug and simple formulations. oup.com | Cost-effective, simple, suitable for quality control where advanced equipment is unavailable. |
Investigation of Receptor Desensitization and Tolerance Development to Sedative Effects
A significant aspect of hydroxyzine's clinical profile is the development of tolerance to its sedative effects. While sedation can be a desired therapeutic effect, particularly for anxiety-related insomnia, it is often an unwanted side effect during daytime use. Understanding the mechanisms behind this tolerance is a key area of research for optimizing its clinical application.
Clinical observations have consistently shown that the sedative impact of hydroxyzine diminishes with continued use. One study noted that while patients reported high levels of subjective sedation when first initiating the drug, these levels decreased markedly over a period of 5 to 7 days. This rapid attenuation of sedative effects is likely due to central nervous system (CNS) receptor desensitization .
The primary mechanism of sedation for hydroxyzine is its antagonism of histamine H1 receptors in the brain. Continuous blockade of these receptors by an antagonist can lead to adaptive changes within the neurons. The body may attempt to counteract the blockade by upregulating the number of H1 receptors or by altering the downstream signaling pathways to reduce the sedative response to the same dose of the drug.
Methodological Considerations in Hydroxyzine Hydrochloride Research
Design of Robust Clinical Trials and Observational Studies
The robust design of both clinical trials and observational studies is fundamental to generating high-quality evidence regarding hydroxyzine (B1673990) hydrochloride.
Randomized, double-blind, placebo-controlled trials represent the gold standard for establishing efficacy. An example of such a design was a multi-center study evaluating the efficacy of hydroxyzine in treating generalized anxiety disorder (GAD). In this trial, 133 patients with GAD were randomly assigned to receive either 50 mg/day of hydroxyzine or a placebo over a four-week period. nih.gov The double-blind nature of the study, where neither the patients nor the investigators knew the treatment allocation, minimized bias in the assessment of outcomes. nih.gov Key features of a robust clinical trial design for hydroxyzine hydrochloride would include:
Clear Inclusion and Exclusion Criteria: Defining the target patient population with precision.
Randomization: Ensuring that participants have an equal chance of being assigned to the treatment or control group.
Blinding: Masking the treatment allocation from patients, investigators, and outcome assessors.
Standardized Outcome Measures: Utilizing validated scales and instruments to assess endpoints.
Observational studies also play a crucial role in understanding the real-world effectiveness and safety of this compound. A prospective, non-interventional, patient-reported outcomes (PRO) study was conducted in India to assess the effectiveness and tolerability of this compound for chronic pruritus in a real-world setting. nih.govnih.gov This study enrolled 400 patients from seven dermatology centers and followed them for up to 12 weeks. nih.gov The primary outcome was the improvement in quality of life, measured by the Dermatology Quality of Life Index (DLQI). nih.govnih.gov While observational studies are susceptible to confounding variables, their strength lies in providing insights into how a drug performs in a broader, more heterogeneous patient population under routine clinical care. nih.gov
Another multicenter observational study investigated the potential usefulness of hydroxyzine in 15,103 adults hospitalized for COVID-19. researchgate.netmdpi.com This retrospective analysis compared mortality rates between patients who received hydroxyzine within the first 48 hours of hospitalization and those who did not, using multivariable logistic regression to adjust for patient characteristics and other factors. researchgate.netmdpi.com
Table 1: Comparison of Study Designs for this compound Research
| Study Design | Key Characteristics | Strengths | Limitations | Example |
|---|---|---|---|---|
| Randomized Controlled Trial (RCT) | Random assignment to treatment or control; Blinding of participants and investigators. | Minimizes bias; Establishes causality. | May have limited generalizability; Can be expensive and complex to conduct. | Double-blind, placebo-controlled trial of hydroxyzine for Generalized Anxiety Disorder. nih.gov |
| Prospective Observational Study | Follows a cohort of individuals over time to observe outcomes. | Reflects real-world clinical practice; Can assess long-term outcomes. | Susceptible to confounding variables; Cannot establish causality. | Patient-reported outcomes study of hydroxyzine for chronic pruritus. nih.gov |
| Retrospective Observational Study | Examines existing data to identify relationships between exposures and outcomes. | Cost-effective and time-efficient; Useful for studying rare outcomes. | Prone to selection bias and information bias; Relies on the quality of existing records. | Study of hydroxyzine use and mortality in patients hospitalized for COVID-19. researchgate.netmdpi.com |
Application of Advanced Analytical Techniques for Quantification in Biological Matrices
Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies and toxicological analyses. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have been instrumental in achieving the required sensitivity and specificity.
An ultra-sensitive UHPLC–QqQ-MS/MS (Ultra-High-Performance Liquid Chromatography-triple quadrupole Mass Spectrometry) method has been developed for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine (B192768), in biological fluids. nih.gov This method is particularly valuable in forensic toxicology, where very low concentrations of the compounds need to be detected. nih.gov The lower limit of quantification (LOQ) for hydroxyzine was reported as 0.345 ng/mL, using a small sample volume of 200 μL. nih.gov The sample preparation typically involves a liquid-liquid extraction procedure. nih.gov
Similarly, a UPLC-MS/MS method was developed and validated to quantify this compound in an extracellular solution for in vitro preclinical safety studies, with a limit of quantification of 0.09 ng/ml. nih.gov High-performance liquid chromatography (HPLC) with UV detection is another commonly used technique. A simple isocratic HPLC method with UV detection at 232 nm has been validated for the quantification of hydroxyzine dihydrochloride (B599025) in syrup formulations. epa.gov
Table 2: Advanced Analytical Techniques for this compound Quantification
| Technique | Matrix | Sample Preparation | Lower Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| UHPLC–QqQ-MS/MS | Human Blood, Urine, Vitreous Humor | Liquid-Liquid Extraction | 0.345 ng/mL | nih.gov |
| UPLC-MS/MS | Extracellular Solution | Not specified | 0.09 ng/mL | nih.gov |
| LC-ESI-MS | Human Plasma | Not specified | 1.56 ng/mL | researchgate.net |
| HPLC-UV | Syrup | Direct Injection | Not specified (Linear range: 80-120 μg/mL) | epa.gov |
Pharmacokinetic-Pharmacodynamic Modeling and Simulation Approaches
Pharmacokinetic-pharmacodynamic (PK/PD) modeling and simulation are powerful tools in the study of this compound, enabling a deeper understanding of its dose-concentration-response relationship. These approaches can inform formulation development and predict clinical outcomes.
Physiologically based pharmacokinetic (PBPK) modeling has been utilized in the development of a sustained-release formulation of hydroxyzine. simulations-plus.com This approach involves creating a mathematical model that simulates the absorption, distribution, metabolism, and excretion of the drug in the body. simulations-plus.com By developing a preliminary absorption model using data from an immediate-release formulation, researchers could evaluate hypothetical dissolution profiles and refine the sustained-release formulation. simulations-plus.com The performance of the modified formulation was then predicted through virtual bioequivalence studies before being confirmed in human volunteers. simulations-plus.com
In a study involving healthy dogs, computer modeling was used to determine the correlation between the plasma concentrations of hydroxyzine and its active metabolite, cetirizine, and their pharmacodynamic effect on suppressing cutaneous wheal formation. nih.govresearchgate.net A sigmoidal relationship was established between the plasma concentration of cetirizine and wheal suppression. nih.govresearchgate.net This modeling predicted that maximal antihistamine effect would be achieved with a specific oral dosage of hydroxyzine administered twice daily. nih.govresearchgate.net Such models are invaluable for optimizing dosing regimens and predicting the therapeutic effects of the drug.
Ethical Considerations in Research Involving Special Populations
Research involving this compound in special populations, such as children, pregnant or nursing women, and the elderly, requires meticulous attention to ethical principles to ensure the protection of these vulnerable individuals. The core ethical principles guiding such research are respect for persons, beneficence, and justice. rethinkingclinicaltrials.orgresearchgate.net
Respect for Persons: This principle emphasizes the autonomy of research participants and the need for informed consent. rethinkingclinicaltrials.orgresearchgate.net For populations with diminished autonomy, such as children or individuals with cognitive impairments, additional protections are necessary. This includes obtaining permission from a legally authorized representative (e.g., a parent or guardian) and, when possible, the assent of the participant. rethinkingclinicaltrials.org Researchers must ensure that participation is voluntary and that potential subjects fully understand the risks and benefits of the study. pressbooks.pub
Beneficence: This principle requires that the research design maximizes potential benefits and minimizes potential harms to the participants. rethinkingclinicaltrials.orgresearchgate.net The risks of the research must be reasonable in relation to the anticipated benefits. rethinkingclinicaltrials.org For pregnant or nursing women, clinical trials should only be considered when the drug is intended for their use, and follow-up of the fetus and child is required. researchgate.net
Justice: This principle pertains to the fair distribution of the burdens and benefits of research. rethinkingclinicaltrials.orgresearchgate.net It is important to avoid the over-selection of vulnerable populations for research simply because of their availability or compromised position. pressbooks.pub Conversely, these populations should not be unduly excluded from research that could potentially benefit them. pressbooks.pub
Institutional Review Boards (IRBs) play a critical role in reviewing and approving research protocols involving vulnerable populations to ensure that these ethical principles are upheld.
Challenges in Assessing Neurodevelopmental Outcomes in Pediatric Research
Assessing the long-term neurodevelopmental effects of this compound in pediatric populations presents significant methodological challenges. The developing brain is particularly vulnerable, and the tools for assessing neurodevelopmental disorders in young children are less standardized than those for adults. nih.govinnovationscns.com
A population-based longitudinal study investigating the association between hydroxyzine use in preschool children and subsequent neurodevelopmental outcomes highlighted several of these challenges. nih.gov One major difficulty is the diagnosis of mental health conditions in young children, as there are fewer strict diagnostic tools like the DSM-V available for this age group. nih.gov Consequently, such research often relies on administrative data, such as ICD-9 and ICD-10 codes for diagnoses, which may lack the granularity and precision of a formal clinical assessment. nih.gov
Further challenges in pediatric research include: innovationscns.com
Age-Specific Measures: The need to use different, age-specific assessment tools for children of varying developmental stages within a single study can preclude the analysis of outcomes across different age groups.
Difficulty in Testing: Children can be more challenging to assess than adults due to shorter attention spans and the need for experienced examiners who can build rapport and manage behavior.
Environmental Influences: Functional skills, which are important outcomes to assess, are heavily influenced by a child's experiences and environment, making it difficult to isolate the effects of a medication.
A study on hydroxyzine use in children under five found an association between repetitive use and higher rates of tic disorder, anxiety, and conduct disorder up to the age of ten. nih.gov However, the authors noted that controlled studies are necessary to establish a causal relationship, underscoring the limitations of observational data in this complex area of research. nih.gov
Q & A
Q. What are the key pharmacokinetic properties of hydroxyzine hydrochloride relevant to clinical study design?
this compound exhibits rapid gastrointestinal absorption, with clinical effects observed within 15–30 minutes post-administration. Its pharmacokinetics are characterized by hepatic metabolism (via cytochrome P450 enzymes) and renal excretion, though the exact renal clearance fraction remains undetermined. Researchers should consider its half-life (~20 hours) and potential drug-drug interactions, particularly with CNS depressants, when designing dosing regimens. Preclinical studies utilize animal models to assess bioavailability and tissue distribution, while human trials often employ plasma concentration monitoring to validate efficacy .
Q. How is the chemical stability of this compound evaluated during formulation development?
Stability testing involves accelerated degradation studies under varying temperatures, humidity, and pH conditions. Analytical methods like high-performance liquid chromatography (HPLC) quantify active pharmaceutical ingredient (API) integrity. For example, factorial design experiments optimize excipient compatibility, with kinetic models (e.g., zero-order, Higuchi, or Korsmeyer-Peppas) applied to in vitro release data to predict shelf-life and storage requirements .
Q. What experimental models elucidate hydroxyzine’s mechanism of action as a CNS agent?
Preclinical studies use in vitro receptor-binding assays (e.g., histamine H1, serotonin 5-HT2A) and animal models assessing sedation, muscle relaxation, and anxiolytic effects. Electrophysiological recordings in subcortical brain regions (e.g., hypothalamus) help identify suppression of neuronal hyperactivity. Clinical pharmacology studies correlate these findings with human outcomes, such as reduced pruritus or anxiety .
Advanced Research Questions
Q. How can factorial design optimize this compound fast-dissolving tablet (FDT) formulations?
Factorial design systematically evaluates variables (e.g., disintegrant concentration, superdisintegrant type) to identify optimal formulation parameters. For instance, a 3² factorial design might test crospovidone and microcrystalline cellulose ratios. Kinetic analysis of release data (e.g., using the Korsmeyer-Peppas model in Table 10 ) determines diffusion mechanisms. Response surface methodology (RSM) then models interactions between variables, enabling targeted adjustments for enhanced dissolution profiles .
Q. What methodological considerations are critical when incorporating patient-reported outcomes (PROs) in hydroxyzine studies for chronic pruritus?
Validated instruments like the Dermatology Life Quality Index (DLQI) and 5-D itch scale must be culturally adapted for target populations. Observational studies should stratify patients by etiology (e.g., atopic dermatitis vs. uremic pruritus) and control for confounders (e.g., concurrent antihistamines). Limitations of non-comparative designs, such as selection bias, necessitate sensitivity analyses or propensity score matching to strengthen causal inferences .
Q. How should researchers assess QT prolongation risk in hydroxyzine clinical trials?
ECG monitoring is mandatory, particularly in patients with pre-existing cardiac conditions or electrolyte imbalances. Advanced protocols include:
- Baseline and post-dose QT interval measurements (corrected via Fridericia’s formula).
- Screening for concomitant QT-prolonging drugs (e.g., fluoxetine, azithromycin).
- Pharmacogenomic testing for polymorphisms in KCNH2 or KCNE1 genes. Dose adjustments or exclusion criteria may mitigate risks, as outlined in post-marketing surveillance data .
Q. How can contradictions between observational and RCT data on hydroxyzine’s efficacy be resolved?
Contradictions often arise from unmeasured confounding in real-world studies. Hybrid study designs (e.g., pragmatic RCTs) combine randomization with real-world data capture. Meta-analyses should stratify by study type and adjust for publication bias. Sensitivity analyses (e.g., E-value calculations) quantify unmeasured confounding strength, while Bayesian hierarchical models integrate heterogeneous data sources .
Methodological Tables
Example from :
Table 10: Kinetic Models for In Vitro Release Data
| Model | Equation | Application |
|---|---|---|
| Zero-order | Q = k₀·t | Constant release rate |
| Higuchi | Q = k·√t | Diffusion-controlled matrix systems |
| Korsmeyer-Peppas | Q/Q∞ = k·tⁿ | Mechanism determination (n ≤ 0.45: Fickian diffusion) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
